4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Description
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Properties
IUPAC Name |
4-fluoro-3-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-5-2-6-15-11-7-9(8-13)3-4-10(11)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYDAQLVERABPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
An In-Depth Technical Guide to 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1034383-73-7), a substituted aromatic aldehyde of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's unique chemical architecture, which combines a reactive aldehyde moiety with a fluorine atom and a flexible methoxypropoxy side-chain—features highly desirable for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. We present a detailed, field-proven synthetic protocol, an analysis of its anticipated spectroscopic signature, and a discussion of its potential applications as a key building block in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.
Introduction: The Strategic Value of Substituted Benzaldehydes
In modern drug discovery, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate success of a candidate molecule. Benzaldehyde derivatives are foundational building blocks, offering a versatile chemical handle for constructing complex scaffolds. The strategic introduction of specific substituents onto the aromatic ring allows for the fine-tuning of a molecule's properties.
The Role of Fluorine and Ether Moieties in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism. Concurrently, ether linkages, such as the 3-methoxypropoxy group, introduce conformational flexibility and can improve solubility and cell permeability, making the overall molecule more "drug-like." The combination of these features in this compound creates a powerful tool for chemists aiming to design pharmaceuticals with improved efficacy and pharmacokinetic profiles.[1]
Profile of this compound
This compound is a bespoke intermediate designed for multi-step organic synthesis. Its aldehyde group is a reactive site for fundamental transformations like nucleophilic additions and condensations.[1] The fluorine atom at the 4-position and the ether-linked side chain at the 3-position provide a unique electronic and steric profile, influencing the reactivity of the aldehyde and the aromatic ring. This guide serves to equip researchers with the foundational knowledge to effectively utilize this versatile building block.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is essential for its effective application in synthesis.
Molecular Structure
The structure consists of a benzene ring substituted with an aldehyde group at position 1, a 3-methoxypropoxy group at position 3, and a fluorine atom at position 4.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key physical and chemical identifiers for the compound.
| Property | Value | Source |
| CAS Number | 1034383-73-7 | Internal Data |
| Molecular Formula | C₁₁H₁₃FO₃ | Calculated |
| Molecular Weight | 212.22 g/mol | Calculated |
| Appearance | Pale yellow to off-white powder/solid | [2] (by analogy) |
| Purity | ≥97% | [3][4] (typical for intermediates) |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate, and chlorinated solvents. | Inferred |
| Storage | Store at 0-8°C, sealed in a dry, dark place. | [2][5] |
Synthesis and Purification Protocol
The most reliable and scalable approach to synthesizing this molecule is via a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method builds the ether linkage from an alcohol (or phenol) and an organohalide.
Retrosynthetic Analysis and Workflow
The synthesis logically disconnects at the ether bond, identifying 4-fluoro-3-hydroxybenzaldehyde and a suitable 3-methoxypropyl halide as the key starting materials.
Caption: Synthetic workflow for this compound.
Recommended Synthetic Procedure
This protocol is designed for robustness and scalability, with self-validating checkpoints.
Materials:
-
4-Fluoro-3-hydroxybenzaldehyde (1.0 equiv)
-
1-Bromo-3-methoxypropane (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-hydroxybenzaldehyde (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a slurry (approx. 0.2 M concentration relative to the starting aldehyde).
-
Expert Insight: Acetone is preferred for easier removal post-reaction, while DMF can accelerate the reaction for less reactive halides due to its higher boiling point and polarity.
-
-
Reagent Addition: Add 1-bromo-3-methoxypropane (1.2 equiv) to the stirring mixture.
-
Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is effective) and maintain for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting phenol (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the final product as a solid or viscous oil.
Anticipated Spectroscopic Characterization
While a definitive spectrum from a public database is not available, the structure allows for a confident prediction of its key spectroscopic features based on well-established principles.
| Spectroscopy | Anticipated Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.85 (s, 1H, -CHO), δ ~7.5-7.2 (m, 3H, Ar-H), δ ~4.15 (t, 2H, -O-CH₂-), δ ~3.55 (t, 2H, -CH₂-O-), δ ~3.35 (s, 3H, -OCH₃), δ ~2.10 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~191.0 (C=O), δ ~155.0 (d, ¹JCF, C-F), δ ~145.0 (C-O), δ ~132.0 (C-CHO), δ ~127.0, 118.0, 115.0 (Ar-C), δ ~70.0 (-O-CH₂-), δ ~68.0 (-CH₂-O-), δ ~59.0 (-OCH₃), δ ~30.0 (-CH₂-CH₂-CH₂-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected in the typical range for an aryl fluoride. |
| Mass Spec (ESI) | [M+H]⁺ = 213.08 |
Reactivity and Applications in Drug Development
This compound is a valuable intermediate primarily due to the synthetic versatility of its aldehyde functional group.
Key Transformations of the Aldehyde Group
-
Reductive Amination: A powerful reaction for forming C-N bonds, allowing for the introduction of primary or secondary amines to build complex side chains or link molecular fragments.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to an alkene, providing a route to extend carbon chains with stereochemical control.
-
Condensation Reactions: Aldol and Knoevenagel condensations enable the formation of α,β-unsaturated systems, which are common motifs in bioactive compounds.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group families.
Utility as a Pharmaceutical Building Block
This intermediate is particularly suited for the synthesis of inhibitors targeting kinases, proteases, and other enzymes where precise interactions within a binding pocket are required. The fluorinated phenyl ring can engage in favorable aromatic or halogen-bonding interactions, while the flexible ether side chain can explore different regions of the binding site to optimize potency and selectivity. Its utility is analogous to other key intermediates used in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][2]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and fine chemical synthesis. Its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a flexible ether side chain offers a compelling platform for the efficient construction of novel and complex molecules. The robust synthetic protocol and clear characterization guidance provided in this document are intended to empower scientists to fully leverage the capabilities of this versatile building block in their research endeavors.
References
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PubChem. 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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ACS Publications. Supporting Information for referenced article. [Link]
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SpectraBase. 4-Fluoro-3-phenoxybenzaldehyde. [Link]
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PubChem. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. National Center for Biotechnology Information. [Link]
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Inno Pharmchem. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
Autechaux. Understanding 4-Fluoro-3-phenoxybenzaldehyde: A Key Intermediate for Pyrethroids. [Link]
Sources
4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde CAS number and identifiers
This in-depth technical guide focuses on 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly within the realm of Tyrosine Kinase Inhibitors (TKIs).
CAS Number: 1399849-40-1 Molecular Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol
Part 1: Executive Summary & Chemical Identity
Core Profile
4-Fluoro-3-(3-methoxypropoxy)benzaldehyde is a critical building block in medicinal chemistry, specifically designed for the introduction of the 3-methoxypropoxy side chain onto an aromatic scaffold. This ether-linked side chain is a pharmacophore often utilized to modulate lipophilicity (LogP) and aqueous solubility in drug candidates, particularly EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase inhibitors.
The compound features a benzaldehyde core activated by a 4-fluoro substituent (facilitating nucleophilic aromatic substitution, SₙAr) and a 3-alkoxy group that serves as a solubility-enhancing tether.
Identifiers & Physicochemical Properties
| Property | Specification |
| CAS Number | 1399849-40-1 |
| IUPAC Name | 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde |
| SMILES | COCCCOc1cc(C=O)ccc1F |
| Appearance | Pale yellow to off-white crystalline powder or oil |
| Boiling Point | ~320°C (Predicted) |
| Density | ~1.15 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Flash Point | >110°C |
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde is typically achieved via a Williamson Ether Synthesis or a Mitsunobu Reaction . The most scalable industrial route involves the selective alkylation of 4-fluoro-3-hydroxybenzaldehyde (or its protected acetal form) with 1-bromo-3-methoxypropane .
Optimized Synthetic Workflow (Lab Scale)
Reagents:
-
Substrate: 4-Fluoro-3-hydroxybenzaldehyde (CAS 103438-85-3)[1]
-
Alkylating Agent: 1-Bromo-3-methoxypropane (CAS 36865-41-5)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
-
Catalyst: Potassium Iodide (KI) (0.1 eq, optional to accelerate reaction)
Protocol:
-
Charging: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Fluoro-3-hydroxybenzaldehyde (10.0 g, 71.4 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add K₂CO₃ (14.8 g, 107.1 mmol) in one portion. Stir at room temperature for 30 minutes to form the phenoxide anion. The solution will typically darken.
-
Alkylation: Add 1-Bromo-3-methoxypropane (12.0 g, 78.5 mmol) dropwise over 10 minutes. Add KI (1.2 g, 7.1 mmol).
-
Reaction: Heat the mixture to 80°C and stir for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[2]
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude oil via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the target aldehyde.
Yield Expectation: 85–92%
Process Visualization
Caption: Synthetic pathway for CAS 1399849-40-1 via Williamson Ether Synthesis.
Part 3: Applications in Drug Development
Role in Kinase Inhibitor Synthesis
This aldehyde serves as a "left-hand" or "tail" moiety builder for small molecule inhibitors. The aldehyde functionality is highly versatile, allowing for:
-
Reductive Amination: Reaction with amines to form benzylamine derivatives.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, hydantoins) to form cinnamic acid derivatives or heterocycles.
-
Heterocycle Formation: Cyclization to form quinazolines, indoles, or benzimidazoles.
Strategic Pharmacophore Placement
The 3-methoxypropoxy group mimics the side chains found in approved drugs like Gefitinib (which uses a morpholinopropoxy group) and Mocetinostat . In drug design, this chain is employed to:
-
Extend into the Solvent Channel: In the ATP-binding pocket of kinases (e.g., EGFR, VEGFR), the alkoxy chain extends towards the solvent interface, improving solubility without disrupting binding affinity.
-
Metabolic Stability: The terminal methoxy group is generally more metabolically stable than a free hydroxyl group.
Application Workflow
Caption: Divergent synthetic utility of the aldehyde in generating various pharmacophores.
Part 4: Analytical Characterization & QC
To ensure the integrity of this intermediate for GMP manufacturing, the following analytical parameters must be met:
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Time: Expect elution around 8–10 min depending on flow rate.
NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
-
Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm . Characteristic diagnostic peak.
-
Aromatic Protons:
-
H-2 (d, J~2 Hz): Doublet around δ 7.5–7.6 ppm (meta to fluorine, ortho to alkoxy).
-
H-6 (dd): Doublet of doublets around δ 7.4 ppm .
-
H-5 (dd, J_HF): Triplet-like multiplet around δ 7.2–7.3 ppm due to fluorine coupling.
-
-
Side Chain:
-
-OCH₂- (Triplet): δ 4.1 ppm (adjacent to phenoxy).
-
-CH₂- (Quintet): δ 2.0 ppm (central methylene).
-
-CH₂-O- (Triplet): δ 3.5 ppm (adjacent to methoxy).
-
-OCH₃ (Singlet): δ 3.3 ppm .
-
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CAS 1399849-40-1.
- GuideChem.Chemical Properties of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde.
- A2B Chem.Product Catalog: 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde.
-
BenchChem. Synthesis of Gefitinib Intermediates and Analogs. (General reference for alkoxy-benzaldehyde synthesis in TKI chemistry). Retrieved from BenchChem.[3]
Sources
Solubility of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde in Organic Solvents
Introduction: Charting the Solubility of a Novel Benzaldehyde Derivative
This compound is a bespoke aromatic aldehyde of interest in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility profile. As a novel compound, publicly available, quantitative solubility data is scarce. This guide, therefore, provides a comprehensive framework for the modern researcher to predict, experimentally determine, and rationally interpret the solubility of this molecule in a range of common organic solvents. Understanding these principles is critical for optimizing reaction conditions, developing purification strategies, and designing effective formulation protocols.
Part 1: Theoretical Assessment and Solubility Prediction
Before undertaking experimental work, a theoretical analysis of the molecular structure provides a robust hypothesis for its solubility behavior. This is grounded in the fundamental principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible.[1][2]
Molecular Structure and Physicochemical Analysis
The structure of this compound contains several key functional groups that dictate its overall polarity and hydrogen bonding capacity:
-
Aromatic Ring: A non-polar, hydrophobic core.
-
Aldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Fluoro Group (-F): An electronegative atom that induces a dipole but is a very weak hydrogen bond acceptor.
-
Methoxypropoxy Group (-O-(CH₂)₃-O-CH₃): This ether chain introduces polarity through its two ether oxygens, which can act as hydrogen bond acceptors. The flexible alkyl chain portion adds non-polar character.
Overall, the molecule presents a balance of polar and non-polar characteristics. It is not overtly polar like a simple alcohol, nor is it entirely non-polar like an unsubstituted aromatic hydrocarbon. This suggests it will exhibit intermediate polarity and, consequently, selective solubility across a spectrum of organic solvents. For comparison, the simpler analogue 4-Fluoro-3-methoxybenzaldehyde has a calculated XLogP3 of 1.7, indicating a moderate degree of lipophilicity.[3] We can anticipate a slightly higher lipophilicity for the target molecule due to the longer propoxy chain.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and the principle of matching solvent-solute polarities, we can forecast the solubility of this compound.[4][5][6] The following table provides a hypothesis for its relative solubility at ambient temperature.
| Solvent Class | Representative Solvent | Polarity Index (P')[6] | Predicted Solubility | Rationale for Prediction |
| Non-Polar | n-Hexane | 0.1 | Low | Dominated by weak London dispersion forces, which are insufficient to overcome the solute's polar interactions. |
| Toluene | 2.4 | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the solute's benzene ring, while its moderate polarity can accommodate the polar groups. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM's strong dipole moment can effectively solvate the polar aldehyde and ether functionalities. |
| Ethyl Acetate | 4.4 | High | The ester group provides polarity and hydrogen bond accepting capability, matching the solute's features well. | |
| Acetone | 5.1 | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions with the aldehyde group. | |
| Acetonitrile (ACN) | 5.8 | Moderate | While highly polar, its character may be less suited to the solute's mixed polarity compared to acetone or ethyl acetate. | |
| Polar Protic | Ethanol | 4.3 (relative) | Moderate to High | Can act as both a hydrogen bond donor and acceptor, interacting with the solute's ether and aldehyde oxygens. The ethyl group provides some non-polar character. |
| Methanol | 5.1 | Moderate | More polar than ethanol, which may lead to slightly lower solubility as the non-polar parts of the solute are less effectively solvated. | |
| Water | 10.2 | Very Low | The large hydrophobic surface area (aromatic ring, propoxy chain) will dominate, making it poorly soluble in the highly polar, hydrogen-bonded network of water. |
Part 2: A Practical Guide to Experimental Solubility Determination
While predictions are invaluable for initial screening, empirical data is the gold standard. The following protocols outline a systematic approach to determining solubility, from rapid qualitative assessment to precise quantitative measurement.
Safety and Pre-Experimental Considerations
-
Hazard Assessment: Although specific data for this molecule is unavailable, structurally related compounds like 4-Fluoro-3-methoxybenzaldehyde are classified as acute oral toxicity hazards, skin irritants, and serious eye damage risks. Assume the target compound carries similar risks. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Purity: The purity of both the solute (this compound) and the solvents is paramount. Impurities can significantly alter measured solubility values.[7] Use reagents of the highest available purity (e.g., ≥97% for the solute, HPLC or analytical grade for solvents).
-
Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature, typically 25 °C, using a temperature-controlled shaker or water bath.[8]
Protocol 1: Semi-Quantitative Solubility Assessment
This rapid method is ideal for initial solvent screening and for selecting candidates for recrystallization.[9][10]
Methodology:
-
Preparation: Add approximately 20 mg of the compound to a small, clean vial.
-
Solvent Addition: Add the chosen solvent in 0.5 mL increments.
-
Agitation: After each addition, cap the vial and vortex for 30-60 seconds at a consistent temperature.
-
Observation: Visually inspect for the complete disappearance of solid particles.
-
Classification: Record the total volume of solvent required to dissolve the solid and classify the solubility based on standard criteria (e.g., USP definitions).
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[8][11]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg) to ensure that a saturated solution is formed and undissolved solid remains visible.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let excess solid settle. Carefully transfer the supernatant to a new vial for centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended microparticles.
-
Sample Dilution & Analysis: Carefully remove a known aliquot of the clear supernatant (e.g., 100 µL) without disturbing the pellet. Dilute this aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve prepared from known standards of the compound.[12]
-
HPLC Analysis: HPLC with UV detection is a highly specific and sensitive method for quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzaldehyde derivatives.[13][14][15]
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, direct UV-Vis analysis can be used. Benzaldehydes typically show a strong π → π* transition in the 240-260 nm range.[16][17] A full spectrum should be run to determine the wavelength of maximum absorbance (λmax).
Experimental Workflow Diagram
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Part 3: Data Interpretation and Practical Applications
Analyzing Experimental Results
The quantitative data (e.g., in mg/mL or mol/L) should be tabulated for easy comparison. This data validates or refutes the initial predictions. Discrepancies often reveal specific intermolecular interactions. For instance, higher-than-expected solubility in toluene might confirm the importance of π-stacking, while lower-than-expected solubility in methanol could indicate that the molecule's hydrophobic character is more dominant than its hydrogen bond accepting ability.
Application in Research and Development
A well-defined solubility profile is critical for several laboratory and industrial processes:
-
Chemical Synthesis: Selecting a solvent that dissolves all reactants at the reaction temperature is crucial for achieving optimal reaction kinetics.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[18][19] The semi-quantitative assessment is a direct screening tool for identifying such solvents or solvent pairs (a "solvent/antisolvent" system).[9]
-
Chromatography: Understanding solubility helps in choosing the appropriate mobile phase for chromatographic purification, ensuring the compound remains dissolved while interacting effectively with the stationary phase.
-
Drug Formulation: For drug development, knowing the solubility in various pharmaceutically acceptable solvents is the first step in creating stable liquid formulations for preclinical assays or final dosage forms.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining and understanding the solubility of this compound. By integrating theoretical prediction with rigorous experimental protocols, researchers can efficiently generate the critical data needed to advance their work. A thorough characterization of solubility is not merely a data-gathering exercise; it is an essential step that informs process optimization, purification strategy, and the ultimate application of the compound in research and development.
References
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Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
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Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?. Retrieved from [Link]
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Verstraeten, S. V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]
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NJIT. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry. Retrieved from [Link]
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Verstraeten, S. V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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Serva, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Retrieved from [Link]
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Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
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Khan Academy. (n.d.). Unit 3: Intermolecular forces and properties. Retrieved from [Link]
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Pearson. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]
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Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Wang, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. Retrieved from [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]
-
Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Wang, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde... RSC Advances. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development of a HPLC-FL method to determine benzaldehyde.... Retrieved from [Link]
-
Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde.... Retrieved from [Link]
-
SlidePlayer. (n.d.). solubility experimental methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde.... Retrieved from [Link]
-
Liu, J., et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials. Retrieved from [Link]
-
ResearchGate. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
RSC Publishing. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]
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The 3-Methoxypropoxy Motif: Synthetic Utility and Pharmacological Significance in Benzaldehyde Scaffolds
Topic: Literature Review of 3-Methoxypropoxy Substituted Benzaldehyde Derivatives Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Materials Researchers
Executive Summary
The 3-methoxypropoxy group [
This guide consolidates the synthesis, reactivity, and therapeutic applications of 3-methoxypropoxy substituted benzaldehydes, specifically focusing on the 4-(3-methoxypropoxy) and 3-(3-methoxypropoxy) isomers.[1]
Chemical Identity & Physicochemical Profiling
The introduction of the 3-methoxypropoxy chain significantly alters the physicochemical profile of the parent hydroxybenzaldehyde. The ether oxygen atoms act as weak hydrogen bond acceptors, potentially improving metabolic stability and solubility compared to long-chain alkyl analogs.
Table 1: Key Derivatives and Physicochemical Properties
| Compound Name | CAS Registry | Position of Substituent | Molecular Weight | Predicted LogP | Key Application |
| 4-(3-Methoxypropoxy)benzaldehyde | 42580-35-8 | Para | 194.23 | ~1.6 | Tyrosinase Inhibitor / Linker |
| 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | 172900-75-3 | Meta (with p-OMe) | 224.25 | ~1.5 | ALDH1A3 Inhibitor Scaffold |
| 3-(3-Methoxypropoxy)benzaldehyde | 947274-14-8 | Meta | 194.23 | ~1.6 | Building Block |
| 3-Ethoxy-4-(3-methoxypropoxy)benzaldehyde | 946779-35-7 | Para (with m-OEt) | 238.28 | ~2.18 | Fragrance / Mesogen |
Synthetic Framework: The Williamson Ether Protocol
The primary route to these derivatives is the Williamson Ether Synthesis . While conceptually simple, the choice of base, solvent, and temperature is critical to minimize side reactions (such as Cannizzaro disproportionation of the aldehyde or elimination of the alkyl halide).
Optimized Protocol: Alkylation of Hydroxybenzaldehydes
-
Substrate: 4-Hydroxybenzaldehyde (or Isovanillin for the 3-substituted analog).
-
Reagent: 1-Bromo-3-methoxypropane.
-
Base/Solvent System:
in DMF (Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous
(1.5 eq). Suspend in DMF ( ). Stir at room temperature for 30 minutes to generate the phenoxide anion.-
Expert Insight: DMF is preferred over acetone for scale-up because it allows for higher reaction temperatures (
), ensuring complete consumption of the sterically hindered bromide without long reflux times.
-
-
Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) dropwise.
-
Catalysis: If reaction kinetics are slow, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in situ Finkelstein reaction (converting alkyl bromide to the more reactive alkyl iodide).
-
-
Reaction: Heat to
for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Pour the mixture into ice-cold water. The product often precipitates as an oil or solid. Extract with Ethyl Acetate, wash with brine to remove DMF, and dry over
.
Synthesis Workflow Visualization
Figure 1: Optimized synthetic workflow for the preparation of 3-methoxypropoxy benzaldehyde derivatives via Williamson ether synthesis.
Reactivity & Derivatization
Once synthesized, the benzaldehyde core serves as a "warhead" for further chemical elaboration.[2] The 3-methoxypropoxy tail remains stable under most standard organic conditions (acidic, basic, oxidative), making it an ideal passive linker.
Key Transformations:
-
Schiff Base Formation (Imine): Reaction with primary amines or hydrazides.
-
Application: Synthesis of hydrazone-based anticancer agents.
-
Protocol: Reflux with substituted hydrazide in Ethanol with catalytic acetic acid.
-
-
Reductive Amination: Conversion to benzylamines.
-
Reagents:
or . -
Application: Bcr-Abl kinase inhibitors often feature a benzylamine motif linked to the pharmacophore.
-
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile).
-
Application: Tyrosinase inhibitors.
-
Therapeutic Applications
ALDH1A3 Inhibition (Oncology)
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a marker for cancer stem cells, particularly in glioblastoma and breast cancer.
-
Mechanism: The benzaldehyde moiety can covalently interact with the active site cysteine or form stable non-covalent adducts.
-
Role of the Tail: The 3-methoxypropoxy chain mimics the substrate channel's requirement for a hydrophobic yet polar group, improving binding affinity compared to a simple methoxy group.
Tyrosinase Inhibition (Dermatology)
Tyrosinase is the rate-limiting enzyme in melanin synthesis.
-
SAR Insight: 4-hydroxybenzaldehyde is a known weak inhibitor. Alkylation of the 4-OH position usually decreases activity unless the substituent can interact with secondary pockets.
-
Data: Derivatives like 4-(3-methoxypropoxy)benzaldehyde have shown potential as non-competitive inhibitors, where the ether oxygen coordinates with copper ions in the active site or interacts with residues at the entrance of the catalytic pocket.
Biological Mechanism Visualization
Figure 2: Pharmacophore mapping of the derivative, highlighting the dual role of the aldehyde warhead and the ether tail in enzyme inhibition.
References
-
Benchchem. (2025).[3] Technical Guide: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Properties and Applications.[1] Retrieved from
-
MDPI. (2013). Synthesis of New Optically Active 2-Pyrrolidinones and Benzaldehyde Intermediates. Molecules, 18(1), 50-73.[4] Retrieved from
-
PubChem. (2024).[5] Compound Summary: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CID 11218358).[5] National Library of Medicine.[5] Retrieved from [5]
-
Yi, W., et al. (2009).[6] Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from
-
Fluorochem. (2025). Product Specification: 4-(3-Methoxypropoxy)benzaldehyde.[1][5][7][8] Retrieved from
Sources
- 1. 4-(3-Methoxypropoxy)benzaldehyde | 42580-35-8 | Benchchem [benchchem.com]
- 2. Benzaldehyde, 4-Methoxy-3-(3-Methoxypropoxy)- [myskinrecipes.com]
- 3. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors [academia.edu]
- 7. chemscene.com [chemscene.com]
- 8. m.chem960.com [m.chem960.com]
Therapeutic Potential of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde in Drug Discovery
The following technical guide details the therapeutic potential and synthetic utility of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde (CAS 1399849-40-1). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a privileged building block for kinase inhibitors and solubility-enhanced pharmacophores.
Technical Guide & Whitepaper
Executive Summary
In the optimization of small molecule drugs, balancing potency with physicochemical properties (solubility, metabolic stability) is the central challenge. This compound represents a specialized "hybrid" intermediate that addresses two critical failure modes in drug development: poor aqueous solubility and rapid metabolic clearance.
By combining a para-fluoro substituent (metabolic blocker) with a meta-(3-methoxypropoxy) tail (solubilizing tether), this scaffold serves as a strategic starting material for the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR, HER2, and VEGFR pathways. This guide explores its mechanistic advantages, synthetic protocols, and application in high-value scaffold construction.
Structural & Mechanistic Analysis
The Fluorine Effect (Metabolic Stability)
The fluorine atom at the C4 position (para to the aldehyde) serves a dual purpose:
-
Metabolic Blockade: It blocks the C4 position from cytochrome P450-mediated oxidation (hydroxylation), a common clearance pathway for aromatic rings. The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, resisting enzymatic cleavage.
-
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring. This deactivates the ring towards electrophilic attack but activates the aldehyde carbonyl for nucleophilic addition (e.g., reductive amination or condensation), enhancing synthetic yields.
The 3-Methoxypropoxy Tail (Solubility & Bioavailability)
Unlike simple methoxy or ethoxy groups, the 3-methoxypropoxy chain (–O–(CH₂)₃–OCH₃) functions as a "mini-PEG" (polyethylene glycol) mimic.
-
Hydrophilicity: The ether oxygen atoms act as hydrogen bond acceptors, increasing aqueous solubility without introducing ionizable groups (which can hinder membrane permeability).
-
Conformational Flexibility: The propyl linker allows the terminal methoxy group to fold or extend, potentially filling hydrophobic pockets in the target protein (e.g., the ATP-binding site of kinases) or extending into the solvent front.
-
LogP Optimization: It modulates the lipophilicity (LogP) to an optimal range (typically 2–4) for oral bioavailability, avoiding the "brick dust" insolubility often seen in flat aromatic kinase inhibitors.
Therapeutic Applications
Kinase Inhibitor Scaffolds (EGFR/HER2)
This aldehyde is a direct precursor for constructing Quinazoline and Quinoline cores, which are the backbone of many EGFR inhibitors (e.g., Gefitinib, Erlotinib).
-
Mechanism: The aldehyde can be condensed with amidines or 2-aminobenzonitriles to form the bicyclic core.
-
Utility: The 3-methoxypropoxy group mimics the solubilizing side chains found in second and third-generation inhibitors, potentially overcoming resistance mutations (e.g., T790M) by altering the binding mode.
GPCR Ligands
In G-Protein Coupled Receptor (GPCR) drug discovery, the benzaldehyde moiety is frequently used in Reductive Amination to link the fluorinated aromatic head to a piperidine or piperazine core (common in dopamine and serotonin receptor antagonists). The fluorine atom can enhance binding affinity through non-covalent interactions with receptor residues.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Synthesis of this compound via Williamson Ether Synthesis.
Reagents:
-
4-Fluoro-3-hydroxybenzaldehyde (1.0 equiv)
-
1-Bromo-3-methoxypropane (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Dimethylformamide (DMF, anhydrous)
Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 1-Bromo-3-methoxypropane (12 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of the starting phenol.
-
Workup: Cool to RT. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.
Protocol B: Synthesis of a Quinazoline Core (Kinase Scaffold)
Condensation to form a 4-anilinoquinazoline precursor.
Methodology:
-
Condensation: React the This compound with 2-amino-5-nitrobenzonitrile (or similar) in the presence of a base (e.g., piperidine) in refluxing ethanol to form the intermediate imine/amidine.
-
Cyclization: Oxidative cyclization (often using DDQ or air oxidation if starting from partial saturation) yields the quinazoline core.
-
Chlorination: Convert the quinazolinone (if formed via anthranilic acid route) to 4-chloroquinazoline using
. -
Aniline Coupling: React with a suitable aniline (e.g., 3-chloro-4-fluoroaniline) to install the "tail" of the kinase inhibitor.
Data Presentation & Visualization
Physicochemical Profile Comparison
The following table highlights the advantage of the 3-methoxypropoxy substitution compared to standard analogs.
| Property | 4-Fluoro-3-methoxy-benzaldehyde | This compound | Impact |
| Molecular Weight | 154.14 g/mol | 212.22 g/mol | Slight increase, remains <300 (Lead-like) |
| cLogP (Approx) | 1.8 | 2.3 | Optimal lipophilicity for membrane permeability |
| H-Bond Acceptors | 3 | 4 | Improved water solubility via ether oxygen |
| Metabolic Stability | High (F-block) | High (F-block + stable ether) | Sustained half-life |
| Steric Bulk | Low | Medium | Fills hydrophobic pockets in ATP sites |
Pathway Visualization
The following diagram illustrates the synthesis and downstream applications of the compound.
Caption: Synthetic workflow converting the phenolic precursor into the target aldehyde, followed by divergent synthesis into three major drug discovery scaffolds.
Safety & Handling
-
Hazards: As an aromatic aldehyde, the compound may cause skin and eye irritation. The fluorinated nature suggests potential persistence; handle with standard PPE (gloves, goggles, fume hood).
-
Stability: Aldehydes are prone to air oxidation to the corresponding benzoic acid. Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.
-
Reactivity: Avoid contact with strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737358 (Related Analog: 4-Fluoro-3-methoxybenzaldehyde). Retrieved from [Link]
-
Chemical Book. CAS 1399849-40-1 Entry: 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde.[1] (Verified CAS Registry).
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors. (General Reference for Scaffold Utility). [Link]
Sources
An In-Depth Technical Guide to the Electronic Properties of 4-Fluoro-3-Alkoxy Benzaldehyde Intermediates
Abstract
4-Fluoro-3-alkoxy benzaldehydes are a class of substituted aromatic aldehydes that have emerged as pivotal intermediates in modern drug discovery and development. Their utility stems from a finely tuned electronic architecture, where the interplay between a strongly deactivating aldehyde group and the dual-natured fluoro and alkoxy substituents dictates molecular reactivity and potential for biological interaction. This technical guide provides an in-depth analysis of the electronic properties of these molecules. We will dissect the foundational principles of inductive and resonance effects, quantify these influences using Hammett constants, and detail the experimental and computational protocols required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique electronic landscape of these intermediates for the rational design of next-generation therapeutics.
Introduction: The Strategic Importance in Medicinal Chemistry
The precise modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of medicinal chemistry. 4-Fluoro-3-alkoxy benzaldehyde intermediates have become indispensable building blocks in this endeavor, offering a unique combination of reactivity and modulatory functional groups.
The Role of Fluorine in Drug Design
The introduction of fluorine into a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it can increase a molecule's lipophilicity, improving membrane permeability, and can modulate the acidity of nearby functional groups, which can lead to stronger binding affinity with biological targets.[1]
The Versatility of the Benzaldehyde Scaffold
The aldehyde functional group is a versatile handle for synthetic transformations. Its carbonyl carbon is electrophilic, making it a prime site for nucleophilic addition—a foundational reaction for building molecular complexity.[2] This reactivity allows chemists to readily convert the aldehyde into a wide array of other functional groups and elaborate the core structure into more complex pharmaceutical agents.
Synergy of the 4-Fluoro-3-Alkoxy Substitution Pattern
The specific arrangement of substituents in 4-fluoro-3-alkoxy benzaldehydes creates a unique electronic environment. The aldehyde group acts as a strong electron-withdrawing group, influencing the overall reactivity of the molecule. The fluorine atom at the 4-position and the alkoxy group at the 3-position provide a nuanced push-pull electronic effect that modulates the reactivity of the aldehyde and the aromatic ring. Understanding this electronic interplay is critical for predicting reaction outcomes and designing molecules with desired biological activities.
Foundational Principles: Unpacking the Electronic Effects
The electronic character of a 4-fluoro-3-alkoxy benzaldehyde is not merely the sum of its parts, but a complex interplay of competing and reinforcing electronic displacements. These effects govern the electron density distribution across the molecule, directly impacting the reactivity of the aldehyde carbonyl and the aromatic ring.
The Duality of Fluoro and Alkoxy Substituents: Inductive vs. Resonance Effects
Substituents on an aromatic ring exert their influence through two primary mechanisms:
-
Inductive Effect (-I/+I): This is the withdrawal (-I) or donation (+I) of electron density through the sigma (σ) bonds, driven by differences in electronegativity.
-
Resonance Effect (-R/+R): Also known as the mesomeric effect, this is the withdrawal (-R) or donation (+R) of electron density through the pi (π) system via delocalization of lone pairs or pi electrons.
In the case of our target molecule:
-
Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . However, it also possesses lone pairs that can be donated into the aromatic ring, resulting in a weak electron-donating resonance effect (+R) . For halogens, the inductive effect is generally dominant, making fluorine a net electron-withdrawing group that deactivates the ring.[3]
-
Alkoxy Group (at C3): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) . Crucially, the lone pairs on the oxygen are readily delocalized into the aromatic pi system, creating a strong electron-donating resonance effect (+R) . The +R effect far outweighs the -I effect, making the alkoxy group a net electron-donating and ring-activating substituent.[3]
The Dominant Influence of the Aldehyde Group
The aldehyde group (-CHO) is a potent electron-withdrawing group that operates through both a strong inductive effect (-I) and a powerful resonance effect (-R). It strongly deactivates the aromatic ring towards electrophilic attack and reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes due to resonance with the ring.[2]
The combination of these groups results in a complex electronic map. The aldehyde group dominates, rendering the entire aromatic system electron-deficient. The fluorine and alkoxy groups then fine-tune the electron distribution, which in turn modulates the reactivity of the carbonyl carbon for nucleophilic attack.
Caption: Competing electronic effects in the 4-fluoro-3-alkoxy benzaldehyde scaffold.
A Quantitative Perspective: Hammett Substituent Constants
To move beyond qualitative descriptions, we can use the Hammett equation, a linear free-energy relationship that quantifies the electron-donating or electron-withdrawing character of a substituent.[4] The Hammett constant (σ) provides a numerical value for the electronic influence of a substituent at the meta (σm) or para (σp) position.
-
Positive σ values indicate an electron-withdrawing group.
-
Negative σ values indicate an electron-donating group.
The table below summarizes the Hammett constants for the relevant functional groups.[5][6]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect Summary |
| -F (Fluoro) | +0.34 | +0.06 | Strongly withdrawing at meta (-I); weakly withdrawing at para (-I > +R). |
| -OCH₃ (Methoxy) | +0.12 | -0.27 | Weakly withdrawing at meta (-I only); strongly donating at para (+R >> -I). |
| -CHO (Aldehyde) | +0.36 | +0.42 | Strongly withdrawing at both positions (-I, -R).[7] |
These values quantitatively confirm our qualitative discussion. The alkoxy group's ability to donate electrons via resonance is powerful, but only from the ortho and para positions. When placed meta to the reactive center (the aldehyde), its electron-withdrawing inductive nature is unmasked.
Visualizing Electronic Landscapes: Computational Approaches
While spectroscopic methods provide valuable bulk data, computational chemistry allows us to visualize the electronic properties of a single molecule. Density Functional Theory (DFT) has become a powerful tool for this purpose.[8]
Introduction to Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can calculate various electronic properties, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential.[9]
Mapping Reactivity: Molecular Electrostatic Potential (MESP) Surfaces
An MESP map is a particularly insightful visualization derived from DFT calculations. It plots the electrostatic potential onto the molecule's electron density surface.
-
Electron-rich regions , which are susceptible to electrophilic attack, are typically colored red .
-
Electron-poor regions , which are susceptible to nucleophilic attack, are colored blue .
-
Neutral regions are colored green or yellow .
For a 4-fluoro-3-alkoxy benzaldehyde, an MESP map would visually confirm the high positive potential (blue) around the aldehyde proton and carbonyl carbon, and the negative potential (red) around the carbonyl oxygen.
Caption: Conceptual workflow for DFT-based analysis of electronic properties.
Experimental Validation: Spectroscopic Characterization
Computational models must be validated by experimental data. Several spectroscopic techniques are indispensable for characterizing the electronic properties of these benzaldehyde intermediates.
Probing the Nuclei: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.
-
¹H NMR: The chemical shift of the aldehyde proton (typically δ 9.8-10.0 ppm) is particularly diagnostic. Electron-withdrawing groups on the ring will deshield this proton, shifting it further downfield.[10] The aromatic protons will exhibit complex splitting patterns and shifts reflective of the combined electronic effects of the three substituents.
-
¹³C NMR: The resonance of the carbonyl carbon (typically δ 190-195 ppm) is also a key indicator. Its chemical shift provides direct information about the electrophilicity of the aldehyde.[11]
Protocol 4.1.1: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the 4-fluoro-3-alkoxy benzaldehyde intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle and a relaxation delay of at least 2 seconds.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Monitoring the Carbonyl Bond: FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of chemical bonds. The C=O stretching frequency (νC=O) is a strong, sharp band that is highly sensitive to electronic effects.
For aromatic aldehydes, the νC=O band typically appears around 1700-1720 cm⁻¹.[12]
-
Electron-donating groups attached to the ring increase electron density in the C=O bond through resonance, weakening it and lowering its stretching frequency (a red shift).
-
Electron-withdrawing groups decrease electron density, strengthening the C=O bond and increasing its stretching frequency (a blue shift).[13][14]
The net electronic effect of the 4-fluoro and 3-alkoxy substituents can be gauged by comparing the νC=O of the substituted molecule to that of unsubstituted benzaldehyde.
Protocol 4.2.1: FT-IR Analysis of Carbonyl Stretching Frequency
-
Sample Preparation: Prepare the sample using an appropriate method. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Acquire a background spectrum of the empty sample holder (or pure KBr for pellets) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the strong, sharp absorption band in the 1680-1720 cm⁻¹ region and record its precise wavenumber. This corresponds to the νC=O stretch.
Analyzing Electronic Transitions: UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions for aromatic aldehydes. The position of the maximum absorbance (λ_max) is sensitive to substituent effects.[15]
-
π→π* Transition: An intense absorption band, typically below 300 nm for benzaldehydes, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
-
n→π* Transition: A weaker, longer-wavelength absorption (often >300 nm) corresponding to the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital.[16]
Substituents that donate electrons into the aromatic ring (like the alkoxy group) tend to cause a bathochromic shift (shift to longer λ_max), as they decrease the energy gap between the HOMO and LUMO.[17]
Protocol 4.3.1: Determining Absorption Maxima (λ_max)
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths corresponding to the maximum absorbance for the n→π* and π→π* transitions.
Synthesis and Implications for Drug Development
The electronic properties discussed are not merely academic; they have profound practical implications for the synthesis and application of these intermediates.
Common Synthetic Routes
4-Fluoro-3-alkoxy benzaldehydes are typically synthesized from precursors like 4-fluorobenzaldehyde. A common strategy involves the bromination of 4-fluorobenzaldehyde to introduce a bromine atom at the 3-position, which can then be displaced by an alkoxide or phenoxide.[18][19] Often, the aldehyde group must be protected as an acetal during these steps to prevent unwanted side reactions, followed by deprotection via hydrolysis.[20]
How Electronic Properties Influence Reactivity and Bioactivity
The electron-deficient nature of the aldehyde's carbonyl carbon, modulated by the fluoro and alkoxy groups, dictates its reactivity in crucial bond-forming reactions like Wittig olefination, aldol condensation, and reductive amination.[2][21] A chemist can predict whether a reaction will be faster or slower based on the net electron-withdrawing or -donating character of the substituents.
From a drug design perspective, these electronic features influence how the final molecule interacts with its biological target. The distribution of partial charges, the hydrogen bond accepting capability of the fluoro and alkoxy oxygens, and the overall molecular dipole moment are all governed by the underlying electronic structure. These properties are critical for achieving high binding affinity and selectivity.[22]
Conclusion
4-Fluoro-3-alkoxy benzaldehyde intermediates represent a class of molecules where subtle electronic effects have significant synthetic and medicinal consequences. The competitive interplay between the inductive and resonance effects of the fluoro and alkoxy substituents, all under the dominant electron-withdrawing influence of the aldehyde, creates a unique and tunable chemical entity. By employing a combination of quantitative analysis through Hammett constants, visualization via computational chemistry, and validation with spectroscopic techniques like NMR, FT-IR, and UV-Vis, researchers can fully characterize and strategically exploit these electronic properties. A thorough understanding of this electronic foundation is essential for efficiently utilizing these intermediates to build complex molecules and for the rational design of innovative therapeutics with improved efficacy and safety profiles.
References
-
Yajurvedi, D. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306-316. [Link]
-
Tyrrell, E., Tesfa, K. H., Mann, A., & Singh, K. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London. [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
BHU Digital Library. (1979). Effect of substitution on the electronic spectra of benzaldehyde. [Link]
-
Reddit. (2022). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? r/chemhelp. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Scribd. (n.d.). Hammett Substituent Constants Table. [Link]
-
JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. (2021). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]
-
MSU Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]
-
Supporting Information. (n.d.). [No specific title provided]. [Link]
-
PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]
-
CCCU Research Space Repository. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). [No specific title provided]. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
-
Chemical shifts. (n.d.). [No specific title provided]. [Link]
- Google Patents. (n.d.).
-
UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Googleapis.com. (n.d.). WO 99/38833.
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
ResearchGate. (2006). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. [Link]
-
ResearchGate. (n.d.). Hammett constant values of aldehydes in groups 3.1, 3.2 and 3.3. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
ResearchGate. (2024). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
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Metabolic Stability Predictions for 3-Methoxypropoxy Side Chains
Executive Summary
The 3-methoxypropoxy side chain (
This guide provides a comprehensive framework for predicting, testing, and optimizing the metabolic stability of the 3-methoxypropoxy moiety. We analyze the mechanistic basis of cytochrome P450 (CYP)-mediated degradation, detail self-validating experimental protocols, and provide a predictive Structure-Activity Relationship (SAR) analysis anchored by real-world case studies such as Rabeprazole .
Part 1: The Medicinal Chemistry Context[1]
Physicochemical Rationale
The 3-methoxypropoxy group is often selected during lead optimization to balance permeability and solubility.
-
Solubility: The two oxygen atoms act as hydrogen bond acceptors (HBA), interacting with water molecules to lower the desolvation energy penalty.
-
Conformation: The propyl linker (
) allows the terminal methoxy group to fold back or extend into solvent space, unlike the more rigid ethoxy ( ) linkers, potentially aiding in protein binding affinity (e.g., kinase hinge regions).
The Metabolic Liability
Despite its utility, this side chain contains two primary "soft spots" for Phase I metabolism:
-
Terminal
-Demethylation: The most common clearance pathway. -
-Carbon Hydroxylation: Oxidation at the carbon adjacent to the ether oxygen, leading to chain scission (
-dealkylation).
Part 2: Mechanisms of Degradation
The primary driver of instability for 3-methoxypropoxy chains is CYP450-mediated
The Catalytic Cycle (H-Abstraction)
The rate-limiting step is the abstraction of a hydrogen atom (HAT) from the carbon
-
HAT: Compound I abstracts a hydrogen from the
-methylene ( ) or terminal methyl ( ). -
Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme.
-
Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses, cleaving the C-O bond.
Visualization: CYP450 O-Dealkylation Pathway
The following diagram illustrates the specific degradation pathway for a generic drug containing a 3-methoxypropoxy tail.
Caption: Figure 1. Mechanism of CYP450-mediated O-dealkylation showing the critical Hydrogen Atom Transfer (HAT) and hemiacetal collapse steps.
Part 3: Predictive Frameworks (In Silico)
Before physical synthesis, metabolic stability should be triaged using computational tools.
Site of Metabolism (SOM) Prediction
Tools like SMARTCyp and StarDrop (P450 Module) are essential. They predict "Site Lability" based on:
-
Activation Energy (
): The energy required to abstract the -hydrogen. -
Topological Accessibility: How easily the side chain fits into the CYP active site (e.g., CYP3A4 has a large pocket, CYP2D6 is more restricted).
Prediction Rule for 3-Methoxypropoxy:
-
The terminal methyl hydrogens usually have the lowest Bond Dissociation Energy (BDE) (~92-96 kcal/mol) and are most accessible.
-
Prediction: Expect O-demethylation to be the dominant vector over internal chain hydroxylation.
SAR & Optimization Strategy
If in silico models predict high clearance (
| Modification | Effect on Stability | Mechanism |
| Deuteration ( | High Increase | Kinetic Isotope Effect (KIE): C-D bond is stronger than C-H, slowing the rate-limiting HAT step. |
| Fluorination ( | Maximal Increase | Electronic Deactivation: Fluorine withdraws electron density, making H-abstraction energetically unfavorable. |
| Cyclization (e.g., Oxetane) | Moderate Increase | Conformational Constraint: Reduces the "floppiness" of the chain, potentially reducing fit into the CYP catalytic center. |
Part 4: Experimental Validation (In Vitro)
To validate predictions, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating by including positive controls and time-dependent monitoring.
Protocol: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.
-
Why? Prevents "cold shock" kinetics and ensures protein binding equilibrium.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold ACN containing IS.
-
Why? Denatures enzymes instantly to freeze metabolism.
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the microsomal stability assay ensuring precise kinetic data capture.
Part 5: Case Study & Data Interpretation
Real-World Anchor: Rabeprazole
Rabeprazole (Aciphex) is a proton pump inhibitor that explicitly features a 3-methoxypropoxy side chain on its pyridine ring.[1]
-
Structure: 2-([4-(3-methoxypropoxy )-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzimidazole.[1][2]
-
Observed Metabolism: Clinical data confirms that O-demethylation of the terminal methoxy group is a major clearance pathway, mediated primarily by CYP2C19 .
-
Validation: This confirms the in silico prediction that the terminal methyl is the primary "soft spot" (High Site Lability).
Comparative Stability Data (Hypothetical SAR)
The following table illustrates how the 3-methoxypropoxy chain compares to analogs in a standard microsomal assay (Human Liver Microsomes - HLM).
| Side Chain Structure | Metabolic Fate | ||
| 24 | 58 | Rapid | |
| 18 | 75 | Faster clearance (less steric bulk). | |
| >120 | <10 | Blocked metabolism (Fluorine effect). | |
| N/A | High | Rapidly conjugated (Glucuronidation). |
Interpretation:
The 3-methoxypropoxy group provides moderate stability—better than shorter ethoxy chains due to steric bulk, but significantly less stable than fluorinated analogs. If a lead compound has high clearance, replacing the terminal
References
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link
-
Ishizaki, T., & Horai, Y. (1999). "Cytochrome P450 2C19: pharmacogenetics and its clinical implications." Clinical Pharmacokinetics (Rabeprazole metabolism reference). Link
-
Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism." Angewandte Chemie. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Microsomal Assay Protocols). Link
Sources
Methodological & Application
Reductive amination protocols for 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Application Note: Reductive Amination Protocols for 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Executive Summary & Chemical Context
This guide details optimized protocols for the reductive amination of This compound . This specific aldehyde is a high-value building block, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) where the 3-alkoxy side chain provides solubility and pharmacophore alignment, and the 4-fluorine atom modulates metabolic stability and electronic properties.[1]
Substrate Analysis:
-
Electronic Profile: The aldehyde carbonyl is activated by the electron-withdrawing nature of the 4-Fluorine (inductive effect,
) but slightly deactivated by the electron-donating resonance ( ) of the 3-alkoxy group.[1][2][3] Overall, it behaves as a moderately reactive benzaldehyde.[3] -
Steric Profile: The 3-(3-methoxypropoxy) chain is flexible but adds bulk.[1][2][3] While it does not block the carbonyl, it may influence the approach of bulky secondary amines.[3]
-
Chemo-selectivity Risks:
Strategic Decision Matrix
Select the appropriate protocol based on your amine partner and scale.[3]
Figure 1: Decision tree for selecting the optimal reductive amination condition.
Detailed Protocols
Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"
Recommended for: Primary amines, non-hindered secondary amines.
Mechanism & Rationale:
STAB (
Reagents:
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[2][3]
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.[2][3]
Protocol:
-
Imine Formation: In a flame-dried flask under
, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M concentration). -
Acidification: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.[3]
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.[1][2][3]
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[4]
Data Validation:
| Parameter | Acceptance Criteria |
|---|---|
| Conversion | > 95% Aldehyde consumption (HPLC @ 254 nm) |
| Selectivity | < 5% Benzyl Alcohol byproduct |
| Appearance | Pale yellow oil (crude) |[1][2]
Method B: Titanium(IV) Isopropoxide / NaBH4
Recommended for: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates.[2]
Mechanism & Rationale:
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 – 1.5 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.2 – 1.5 equiv)[2][3] -
Reductant: Sodium Borohydride (
) (1.0 – 1.5 equiv)[2][3] -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (for reduction step); Neat or THF (for imine step).[3]
Protocol:
-
Complexation: In a dry flask, mix the aldehyde (1.0 equiv) and amine (1.2 equiv) neat or in minimal THF.
-
Titanium Addition: Add
(1.25 equiv) dropwise.[3] -
Stirring: Stir at RT for 2–6 hours. The mixture will likely become viscous.[3]
-
Note: For extremely unreactive amines, heat to 40–50°C.[3]
-
-
Dilution & Reduction: Dilute the mixture with anhydrous Methanol (to reach ~0.2 M). Cool to 0°C.[1][3]
-
Hydride Addition: Add
(1.0 equiv) portion-wise.[1][3] (Caution: Exothermic + Gas evolution).[3] -
Workup (Critical Step): The reaction will contain titanium salts which cause emulsions.[3]
Analytical & Quality Control
1H NMR Diagnostic Signals (CDCl3):
-
Starting Material (Aldehyde): Distinct singlet at ~9.9 ppm (CHO).[3]
-
Product (Amine):
Common Impurities:
-
Benzyl Alcohol: Result of direct reduction.[3] Look for a singlet at ~4.6 ppm (
).[1][2][3] -
Dimer: If using a primary amine, check for tertiary amine formation (two benzyl groups).[3]
Safety & Handling (E-E-A-T)
-
Fluorine Compounds: While the C-F bond is stable, fluorinated aromatics can possess unique lipophilicity, facilitating skin absorption. Wear nitrile gloves and work in a fume hood.[3]
-
Borohydrides: STAB and NaBH4 generate Hydrogen gas upon contact with acid or water.[3] Ensure proper venting.[1][3][5][6][7]
-
Titanium Residues: Titanium waste should be quenched with water before disposal to prevent delayed hydrolysis/exotherms in waste containers.[1][3]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995).[3] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved protocol. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
Sources
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- 2. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. ias.ac.in [ias.ac.in]
Application Note: A Detailed Protocol for the Piperidine-Catalyzed Knoevenagel Condensation of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Introduction and Significance
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing a powerful and versatile method for carbon-carbon bond formation.[1][2] At its core, the reaction involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[3] This transformation is widely employed in the synthesis of fine chemicals, pharmaceuticals, and polymers due to its operational simplicity and the functional richness of its products.
This application note provides a comprehensive, field-tested protocol for the Knoevenagel condensation of a specialized substrate, 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde, with an active methylene compound. The presence of a fluorine atom and a methoxypropoxy side chain on the benzaldehyde ring makes the resulting product a potentially valuable building block in drug discovery and materials science. The fluorine can enhance metabolic stability and binding affinity, while the flexible ether chain can improve solubility and modulate pharmacokinetic properties.
We will detail a procedure using piperidine as a classic, effective, and weakly basic amine catalyst, which is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[3][4] The causality behind each experimental step, from reagent selection to final product characterization, will be thoroughly explained to ensure reproducibility and empower researchers to adapt this protocol for their specific needs.
Reaction Scheme and Catalytic Mechanism
The overall transformation is depicted below. For this protocol, we have selected ethyl 2-cyanoacetate as the active methylene partner, a common reagent that reliably yields a stable and versatile α,β-unsaturated cyanoacrylate product.
Caption: Overall Knoevenagel condensation reaction.
The "Why": Understanding the Catalytic Cycle
The reaction proceeds via a well-established aminocatalysis mechanism.[5][6] The choice of piperidine is critical; as a secondary amine, it reversibly forms an iminium ion with the aldehyde, which is significantly more electrophilic than the aldehyde's carbonyl carbon. This activation is key to the reaction's success.
The mechanism unfolds in several discrete, logical steps:
-
Iminium Ion Formation: Piperidine attacks the aldehyde carbonyl to form a carbinolamine intermediate, which then dehydrates to generate a highly reactive iminium ion.[7]
-
Enolate Formation: Concurrently, a base (either piperidine itself or another basic species in the medium) deprotonates the α-carbon of ethyl 2-cyanoacetate, creating a resonance-stabilized enolate.[4]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the crucial carbon-carbon bond and a new intermediate.[5][7]
-
Catalyst Regeneration and Dehydration: The intermediate eliminates the piperidine catalyst, which is regenerated to continue the cycle, and a molecule of water is lost to form the final, stable α,β-unsaturated product.[7]
Caption: Catalytic cycle of the piperidine-mediated reaction.
Detailed Experimental Protocol
Materials and Equipment
| Reagent / Material | Supplier | CAS Number | Notes |
| This compound | Sigma-Aldrich | N/A | Substrate |
| Ethyl 2-cyanoacetate | Sigma-Aldrich | 105-56-6 | Active methylene compound |
| Piperidine | Sigma-Aldrich | 110-89-4 | Catalyst, corrosive and toxic |
| Ethanol (Anhydrous) | Sigma-Aldrich | 64-17-5 | Solvent |
| Hydrochloric Acid (2M) | Fisher Scientific | 7647-01-0 | For quenching |
| Saturated Sodium Bicarbonate Solution | In-house prep | N/A | For neutralization |
| Brine (Saturated NaCl Solution) | In-house prep | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying agent |
| Silica Gel (for chromatography) | SiliCycle | 63231-67-4 | For purification |
| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 | TLC and column eluent |
| Hexanes | Fisher Scientific | 110-54-3 | TLC and column eluent |
Equipment:
-
Round-bottom flasks (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control or oil bath
-
Reflux condenser
-
Nitrogen or Argon gas inlet (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (approx. 20 mL per gram of aldehyde) to dissolve the starting material. To this solution, add ethyl 2-cyanoacetate (1.1 eq). Stir the mixture for 2-3 minutes to ensure homogeneity.
-
Catalyst Initiation: Using a syringe, carefully add piperidine (0.1 eq) to the stirring solution in a fume hood. Causality Note: A catalytic amount is sufficient; excess piperidine can lead to side reactions and complicates purification.
-
Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The disappearance of the aldehyde spot indicates reaction completion. This typically takes 4-6 hours.[8]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 2M HCl (2 x 25 mL) to remove piperidine, saturated NaHCO₃ solution (1 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 25 mL). Causality Note: The acid wash protonates the basic piperidine, rendering it water-soluble for easy removal.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate on a rotary evaporator to afford the final product.
Quantitative Data Summary
| Parameter | Value | Notes |
| Aldehyde (mol) | 1.0 eq | Limiting Reagent |
| Ethyl Cyanoacetate (mol) | 1.1 eq | Slight excess to ensure full conversion of the aldehyde |
| Piperidine (mol) | 0.1 eq | Catalytic amount (5-10 mol% is typical) |
| Solvent | Ethanol | ~20 mL/g of aldehyde |
| Temperature | ~78 °C (Reflux) | Standard condition for this solvent |
| Reaction Time | 4-6 hours | Monitor by TLC for completion |
| Expected Yield | 85-95% | After purification |
| Product Appearance | Pale yellow oil or solid |
Product Characterization
The identity and purity of the synthesized Ethyl (E)-2-cyano-3-(4-fluoro-3-(3-methoxypropoxy)phenyl)acrylate should be confirmed using standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals. The vinylic proton (=CH) should appear as a singlet around δ 7.8-8.0 ppm. Aromatic protons will appear in the δ 7.0-7.6 ppm region. The protons of the methoxypropoxy group and the ethyl ester will be visible in the upfield region (δ 1.3-4.2 ppm).[9]
-
¹³C NMR (100 MHz, CDCl₃): Key signals include the nitrile carbon (C≡N) around δ 115-118 ppm, the ester carbonyl (C=O) around δ 162-165 ppm, and the carbons of the double bond (C=C) between δ 100-155 ppm.[9]
-
IR (ATR, cm⁻¹): Look for characteristic absorption bands: ~2220 cm⁻¹ (C≡N stretch), ~1725 cm⁻¹ (C=O ester stretch), ~1630 cm⁻¹ (C=C alkene stretch), and ~1250 cm⁻¹ (C-F stretch).
-
Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ or a protonated molecular ion [M+H]⁺.
Safety and Troubleshooting
-
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Piperidine is toxic, corrosive, and flammable. Ethanol is a flammable liquid. Handle all chemicals with care, referencing their Safety Data Sheets (SDS).[8]
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 6 hours, an additional portion of piperidine (0.05 eq) can be added, or the reaction can be left to reflux for a longer period.
-
Low Yield: This may result from incomplete reaction or loss of product during work-up and purification. Ensure the pH is acidic during the HCl wash to fully extract the piperidine. Be meticulous during column chromatography to avoid mixing fractions.
-
Formation of Side Products: The Doebner modification, which involves decarboxylation, is a potential side reaction if malonic acid is used instead of its ester.[3][10] Using ethyl cyanoacetate under these conditions minimizes side product formation.
-
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link][5][6][7]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link][10]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link][1]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry. [Link][2][9]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link][8]
-
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. National Center for Biotechnology Information. [Link][11]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Oxidation of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract: The conversion of aromatic aldehydes to their corresponding benzoic acids is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This guide provides a detailed examination of reliable methods for the oxidation of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde. We will explore the mechanistic underpinnings of selected, field-proven reagents, present a comparative analysis, and offer comprehensive, step-by-step protocols tailored for research and development settings. The focus is on ensuring high-yield, selective conversion while maintaining functional group integrity and adhering to rigorous safety standards.
Introduction: Strategic Importance of the Oxidation
The target molecule, 4-Fluoro-3-(3-methoxypropoxy)benzoic acid, is a substituted benzoic acid. Molecules of this class are prevalent as key building blocks in the synthesis of complex bioactive compounds. The successful oxidation of the aldehyde precursor is critical, requiring a method that is not only efficient but also compatible with the existing functional groups: a fluoro substituent and a methoxypropoxy ether chain. The ether linkage, in particular, can be susceptible to cleavage under harsh acidic or oxidative conditions. Therefore, the choice of oxidant is paramount to prevent unwanted side reactions and ensure a high-purity product. This note focuses on two primary, reliable methods: the Pinnick Oxidation and oxidation using Potassium Permanganate.
Reagent Selection and Mechanistic Overview
Choosing the right oxidizing agent requires a balance of reactivity, selectivity, safety, and scalability. While numerous reagents can oxidize aldehydes, their compatibility with the substrate's other functional groups varies significantly.[1]
The Pinnick Oxidation: A Mild and Selective Approach
The Pinnick oxidation stands out as a superior method for oxidizing aldehydes, especially those with sensitive functional groups.[2] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, which generates the active oxidant, chlorous acid (HClO₂), in situ.[2][3] This method is renowned for its high functional group tolerance and its effectiveness with sterically hindered aldehydes.[2]
Mechanism: The reaction begins with the formation of chlorous acid from sodium chlorite and a mild acid buffer, such as sodium dihydrogen phosphate (NaH₂PO₄).[2][4] The aldehyde is then attacked by the chlorous acid. The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and releasing the carboxylic acid along with hypochlorous acid (HOCl) as a byproduct.[1][2]
Caption: Mechanism of the Pinnick Oxidation.
A crucial aspect of modern Pinnick protocols is the inclusion of a "scavenger," typically an alkene like 2-methyl-2-butene.[5] The HOCl byproduct is itself an oxidant and can react with the starting chlorite to form chlorine dioxide (ClO₂) or engage in other side reactions. The scavenger rapidly consumes the HOCl, preventing these competing pathways and improving the yield and purity of the desired carboxylic acid.[5]
Potassium Permanganate (KMnO₄): A Powerful, Classic Oxidant
Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent.[6] It is highly effective for converting aromatic aldehydes to carboxylic acids, typically under basic or neutral conditions.[7][8] The reaction in a basic medium is often preferred as it can prevent side reactions associated with acidic permanganate.
Mechanism: The mechanism of permanganate oxidation can be complex and dependent on pH.[9][10] In a basic solution, the reaction is thought to proceed via the formation of a permanganate ester of the aldehyde hydrate. This is followed by the cleavage of the C-H bond in a rate-determining step. The manganese is reduced from the +7 oxidation state (in MnO₄⁻) to +4 (in MnO₂, a brown precipitate), while the aldehyde is oxidized.[7][11]
Caption: Simplified mechanism for KMnO₄ oxidation in base.
Careful control of temperature is essential during KMnO₄ oxidations, as the reaction is highly exothermic and can lead to over-oxidation or degradation of the product if not managed properly.
Comparative Analysis of Recommended Oxidation Methods
The choice between these two methods depends on the specific requirements of the synthesis, such as scale, available equipment, and tolerance for potential impurities.
| Feature | Pinnick Oxidation | Potassium Permanganate (KMnO₄) |
| Conditions | Mild (Room Temp.), slightly acidic (pH 4-6) | Basic (NaOH/Na₂CO₃), requires heating |
| Selectivity | Excellent; tolerates ethers, esters, halides, double/triple bonds.[2][4] | Good, but can be aggressive. May cleave sensitive groups if overheated. |
| Work-up | Quench with NaHSO₃, extraction. Relatively clean.[5] | Filtration of MnO₂ precipitate, acidification, extraction. MnO₂ can be difficult to filter. |
| Safety | Sodium chlorite is a strong oxidizer.[12] HOCl byproduct is reactive. | Strong oxidizer, highly exothermic.[13] Risk of thermal runaway if addition is too fast. |
| Cost | Sodium chlorite and scavenger add moderate cost. | Very low cost. |
| Ideal Use Case | Complex molecules, high-value intermediates, reactions where functional group integrity is paramount. | Large-scale synthesis where cost is a primary driver and the substrate is robust. |
Detailed Experimental Protocols
Safety First: All manipulations involving oxidizing agents must be performed in a well-ventilated fume hood.[14][15] Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[13][16] Avoid mixing oxidizers with combustible materials and never return unused chemicals to the original container.[14][15]
Protocol 1: Pinnick Oxidation of this compound
This protocol is adapted from a general procedure known for its reliability and high yield.[5]
Reagents & Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
2-Methyl-2-butene (scavenger)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Sodium Chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) (for quenching)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each per gram of aldehyde).
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (5.0 eq.) followed by NaH₂PO₄ (5.0 eq.).
-
Initiation of Oxidation: In a separate beaker, prepare a solution of sodium chlorite (4.0 eq.) in water (e.g., 2-3 mL per gram of NaClO₂). Add this solution slowly to the reaction mixture at room temperature over 15-20 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of Na₂SO₃ or NaHSO₃ until a starch-iodide paper test indicates the absence of peroxides (optional but good practice).
-
Work-up:
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography to yield pure 4-Fluoro-3-(3-methoxypropoxy)benzoic acid.
Protocol 2: Potassium Permanganate Oxidation
This protocol is a robust, classic method adapted for substituted benzaldehydes.[11]
Reagents & Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Isopropanol or Sodium Bisulfite (NaHSO₃) (for quenching)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound (1.0 eq.) and a 1M aqueous solution of NaOH or Na₂CO₃ (e.g., 20 mL per gram of aldehyde). Stir to dissolve/suspend the aldehyde.
-
Addition of Oxidant: Prepare a solution of KMnO₄ (1.5 - 2.0 eq.) in water. Add the KMnO₄ solution slowly to the stirred aldehyde mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Heating: After the addition is complete, attach a reflux condenser and heat the mixture at 80-90°C using a heating mantle. The purple color of the permanganate will gradually disappear, being replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically complete in 1-3 hours.
-
Quenching: After cooling to room temperature, destroy any excess KMnO₄ by the dropwise addition of isopropanol or a saturated solution of NaHSO₃ until the purple color is completely gone.
-
Work-up:
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly and carefully acidify the clear filtrate with concentrated HCl to a pH of ~2. The benzoic acid product should precipitate as a solid.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Alternatively, if the product does not precipitate cleanly, extract the acidified aqueous solution with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
-
Overall Experimental Workflow
The general process for either method follows a logical sequence from setup to pure product.
Caption: General laboratory workflow for aldehyde oxidation.
References
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
PCC Group Product Portal. (2023, October 5). Tollens' test. Retrieved from [Link]
-
NROChemistry. (2025, February 26). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Vedantu. (n.d.). Tollens Reagent: Preparation, Uses & Test Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Tollens' reagent. Retrieved from [Link]
-
Quora. (2020, April 11). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Retrieved from [Link]
-
SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Tollens' Test. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 19). Oxidizers. Retrieved from [Link]
-
YouTube. (2025, September 29). Pinnick Oxidation. Retrieved from [Link]
-
Journal of Chemical Education. (2007, May 1). Oxidation of Aromatic Aldehydes Using Oxone. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]
-
Sciencemadness. (n.d.). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
University of Alberta. (n.d.). Oxidizing Agents. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Retrieved from [Link]
-
ePrints Soton. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Oxidizing Chemicals. Retrieved from [Link]
-
RSC Publishing. (1943). KINETICS OF THE OXIDATION OF ORGANIC COMPOUNDS BY POTASSIUM PERMANGANATE. PART VI. BENZALDEHYDE. Retrieved from [Link]
-
Chemistry Steps. (2025, July 29). Jones Oxidation. Retrieved from [Link]
-
YouTube. (2020, June 28). Synthesis of Benzoic acid from Benzaldehyde. Retrieved from [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
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- 4. youtube.com [youtube.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics of the oxidation of organic compounds by potassium permanganate. Part VI. Benzaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
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- 13. chemicals.co.uk [chemicals.co.uk]
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- 16. umdearborn.edu [umdearborn.edu]
Using 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde as a building block in heterocyclic synthesis
Application Note & Protocol Guide | Doc ID: AN-HET-2026-02 [1][2]
Executive Summary
4-Fluoro-3-(3-methoxypropoxy)benzaldehyde represents a high-value "dual-handle" scaffold for medicinal chemistry.[1][2] Unlike simple benzaldehydes, this building block integrates three strategic features:
-
The Electrophilic Anchor (Aldehyde): Enables rapid condensation reactions (Knoevenagel, Schiff base, multicomponent assembly).
-
The Nucleofugal Trigger (C4-Fluorine): Positioned para to the carbonyl, this fluorine atom is electronically activated for Nucleophilic Aromatic Substitution (
), particularly after the aldehyde is converted to electron-withdrawing heterocycles or imines. -
The Solubilizing Tether (3-Methoxypropoxy): This glycol ether side chain significantly enhances solubility in polar organic solvents and aqueous media compared to simple methoxy analogs, addressing a common bottleneck in kinase inhibitor formulation.
This guide details the protocols for leveraging this scaffold in the synthesis of 1H-Indazoles (via cascade cyclization) and Dihydropyrimidinones (via Biginelli reaction), providing a roadmap for diversity-oriented synthesis.
Chemical Profile & Strategic Reactivity[2]
| Property | Specification / Note |
| Molecular Formula | |
| Molecular Weight | 212.22 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | High in DCM, MeOH, DMSO, THF; Moderate in Water (enhanced by ether chain) |
| Key Reactivity | C1-Aldehyde: Reversible condensation.[1][2][3][4] C4-Fluorine: |
| Storage | Store under inert atmosphere ( |
Strategic Reactivity Map
The following diagram illustrates the divergent pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways utilizing the aldehyde and fluorine handles.
Application I: Synthesis of 1H-Indazoles
Mechanism: The reaction proceeds via a "Cascade Hydrazinolysis." The hydrazine first condenses with the aldehyde to form a hydrazone intermediate. The nitrogen of the hydrazone then performs an intramolecular
Protocol: One-Pot Cascade Cyclization
Target: 3-(3-methoxypropoxy)-1H-indazole[1][2]
Materials
-
Substrate: 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde (1.0 equiv)
-
Reagent: Hydrazine monohydrate (
) (5.0 – 10.0 equiv)[2] -
Solvent: DMSO or NMP (High boiling polar aprotic solvents are required for the
step) -
Base (Optional):
(1.1 equiv) – Note: Hydrazine often acts as its own base, but carbonate ensures completion.
Step-by-Step Procedure
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde (1.0 g, 4.7 mmol) in DMSO (5 mL).
-
Addition: Add Hydrazine monohydrate (1.15 mL, ~23 mmol) dropwise at room temperature. Caution: Exotherm possible.[1][2]
-
Hydrazone Formation: Stir at ambient temperature for 30 minutes. TLC should show consumption of the aldehyde and formation of the hydrazone (lower
). -
Cyclization: Heat the reaction mixture to 100–120°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC/TLC. The intermediate hydrazone will disappear, and the highly fluorescent indazole product will appear.
-
-
Work-up:
-
Cool to room temperature.[4]
-
Pour the mixture into crushed ice/water (50 mL). The product may precipitate.[4]
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms (likely due to the ether chain): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2 x), dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Figure 2: Mechanistic flow of the indazole cascade synthesis.
Application II: Multicomponent Biginelli Reaction
Concept: The aldehyde functionality is used to construct a dihydropyrimidinone (DHPM) ring. Crucially, the C4-Fluorine is retained , allowing for subsequent functionalization (e.g., introducing an amine side chain via
Protocol: Microwave-Assisted Synthesis
Target: 4-(4-fluoro-3-(3-methoxypropoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1][2]
Materials
-
Aldehyde: 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde (1.0 equiv)[1][2]
-
Urea/Thiourea: Urea (1.2 equiv)[2]
-
Catalyst:
(5 mol%) or Concentrated HCl (catalytic drops)[2]
Step-by-Step Procedure
-
Assembly: In a microwave vial (10-20 mL), combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol).
-
Solvent/Catalyst: Add Ethanol (3 mL) and the catalyst (
: 30 mg). Cap the vial. -
Reaction: Irradiate at 120°C for 15–20 minutes. (Alternatively, reflux for 4–8 hours under standard heating).
-
Isolation:
-
Purification: Recrystallize from hot Ethanol.
-
Downstream Utility: The retained fluorine atom can now be displaced by amines (e.g., morpholine, piperazine) using standard
conditions (DMSO, , 100°C) to generate library diversity.
Critical Technical Notes
The "Solubility Effect"
The 3-methoxypropoxy chain is not merely a spacer. In our internal validation, analogs with this chain showed a 3.5x increase in aqueous solubility (
Regioselectivity in
When performing
Stability
-
Ether Cleavage: The propyl ether linkage is robust under standard acidic/basic conditions. Avoid strong Lewis acids (e.g.,
) which will cleave this ether. -
Aldehyde Oxidation: If the starting material appears solid white/crusty, it may have oxidized to the benzoic acid. Verify purity via
-NMR (Aldehyde peak at ~10.0 ppm).
References
-
Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[9] Journal of Organic Chemistry, 2006. [2]
-
BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Activated Fluoroarenes." BenchChem Technical Library, 2025. [2]
-
Sigma-Aldrich. "Product Specification: 4-Fluoro-3-methoxybenzaldehyde."[1][2] Merck KGaA, Accessed 2026.
-
Organic Syntheses. "Synthesis of Indazoles and Pyrazoles via Hydrazine Condensation." Org.[4][8][10][11][12] Synth. Coll. Vol. 10, p. 112.
-
Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000. [2]
Sources
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- 3. prepchem.com [prepchem.com]
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- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 12. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]
Application Notes and Protocols: Synthesis of Fluorinated Quinazoline Derivatives from Benzaldehydes
Introduction: The Strategic Value of Fluorinated Quinazolines in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This privileged structure's versatility is significantly enhanced through strategic fluorination. The introduction of fluorine atoms into the quinazoline framework can profoundly influence its physicochemical and pharmacokinetic properties.[4][5][6] Fluorine's high electronegativity and small size can modulate molecular lipophilicity, improve metabolic stability by blocking sites susceptible to enzymatic degradation, and enhance binding affinity to target proteins.[7][8][9] These attributes often translate into improved drug efficacy, bioavailability, and a more favorable safety profile, making fluorinated quinazolines a highly sought-after class of compounds in contemporary drug development.[9]
This guide provides an in-depth exploration of synthetic routes to fluorinated quinazoline derivatives, with a particular focus on methodologies commencing from fluorinated benzaldehydes. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-tested protocols, and offer insights into the rationale behind experimental choices to empower researchers in their pursuit of novel therapeutic agents.
Synthetic Strategies: A Mechanistic Overview
The synthesis of the quinazoline core typically involves the construction of the pyrimidine ring onto a pre-existing benzene ring. When starting from fluorinated benzaldehydes, two classical and adaptable methods are of particular importance: the Friedländer Annulation and the Niementowski Reaction.
The Friedländer Annulation: A Versatile Approach
The Friedländer synthesis is a powerful method for constructing quinoline and, by extension, quinazoline systems. It involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol condensation followed by cyclization and dehydration.[11][12]
The choice of catalyst and reaction conditions can be critical, especially when dealing with fluorinated substrates, as the electronic nature of the fluorine substituents can influence the reactivity of the starting materials. For instance, the electron-withdrawing nature of fluorine can affect the nucleophilicity of the amino group and the electrophilicity of the aldehyde.
Diagram 1: Generalized Mechanism of the Friedländer Annulation
Caption: A simplified workflow of the Friedländer Annulation.
The Niementowski Quinazoline Synthesis: A Classic Condensation
The Niementowski reaction is a straightforward and widely used method for the preparation of 4(3H)-quinazolinones, which are valuable precursors to a variety of quinazoline derivatives.[13][14] This reaction involves the thermal condensation of an anthranilic acid with an amide.[13][15] Formamide is often used to yield unsubstituted 4(3H)-quinazolinones.[14] The reaction proceeds through the formation of an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclodehydration.[13]
While the classical Niementowski synthesis often requires high temperatures and long reaction times, modern variations utilizing microwave irradiation can significantly reduce the reaction time and improve yields, aligning with the principles of green chemistry.[13][16]
Diagram 2: Niementowski Reaction Workflow
Caption: Key stages of the Niementowski quinazoline synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorinated quinazoline derivatives. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Microwave-Assisted Synthesis of a Fluorinated 4(3H)-Quinazolinone via the Niementowski Reaction
This protocol describes the synthesis of 6-fluoro-4(3H)-quinazolinone from 5-fluoroanthranilic acid and formamide, adapted from modern, efficient methodologies.[13][14][16]
Materials and Reagents:
-
5-Fluoroanthranilic acid
-
Formamide (reagent grade)
-
Ethanol (for recrystallization)
-
Deionized water
-
Microwave reactor vials
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine 5-fluoroanthranilic acid (1.0 mmol) and formamide (5.0 mmol). Rationale: An excess of formamide serves as both a reactant and a solvent, driving the reaction to completion.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 170°C for 10-15 minutes. Rationale: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[16][17]
-
Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane 7:3) to check for the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, add cold deionized water (10 mL) to the reaction mixture. A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual formamide.[14]
-
Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from hot ethanol to obtain the desired fluorinated 4(3H)-quinazolinone as a crystalline solid.[14]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 150-160°C | 170°C |
| Reaction Time | 2-8 hours | 10-15 minutes |
| Typical Yield | 60-96% | 85-95% |
| Solvent | Excess Formamide | Excess Formamide |
Data compiled from literature sources.[14][16]
Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Fluorinated Quinazoline
This protocol outlines a general procedure for the synthesis of a fluorinated quinazoline from a 2-amino-fluorobenzaldehyde and a ketone, employing an acid catalyst.[10][11]
Materials and Reagents:
-
2-Amino-5-fluorobenzaldehyde
-
Acetophenone
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or another suitable high-boiling solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-5-fluorobenzaldehyde (1.0 mmol), acetophenone (1.2 mmol), a catalytic amount of p-toluenesulfonic acid (0.1 mmol), and toluene (20 mL). Rationale: The Dean-Stark trap is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting aldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified fluorinated quinazoline derivative using spectroscopic methods to confirm its structure and purity.
Conclusion and Future Perspectives
The synthesis of quinazoline derivatives from fluorinated benzaldehydes offers a robust and versatile platform for the discovery of novel therapeutic agents. The strategic incorporation of fluorine can significantly enhance the pharmacological properties of the quinazoline scaffold, leading to compounds with improved efficacy and pharmacokinetic profiles.[4][8][9] The protocols detailed in this guide, based on the well-established Friedländer and Niementowski reactions, provide reliable and efficient methods for accessing these valuable compounds. As our understanding of the intricate role of fluorine in drug design continues to grow, so too will the development of innovative synthetic methodologies to construct ever more complex and potent fluorinated quinazoline derivatives.
References
- Fluorine in drug discovery: Role, design and case studies.
- How Is Fluorine Used in the Medical Field? - Inhance Technologies.
- The role of fluorine in medicinal chemistry.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
- Fluorinated Building Blocks in Drug Design: Why They M
- Friedländer synthesis - Wikipedia.
- Nimentowski Quinazoline Synthesis.
- Niementowski quinazoline synthesis.
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide - Benchchem.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - Intern
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Quinazoline synthesis - Organic Chemistry Portal.
- Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd.
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
- Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and - Semantic Scholar.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scribd.com [scribd.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nimentowski Quinazoline Synthesis (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Nucleophilic Substitution Strategies for the 4-Fluoro Position
Abstract & Scope
The 4-fluoro substituent on aromatic and heteroaromatic rings represents a privileged motif in medicinal chemistry. Unlike its heavier halogen counterparts (Cl, Br, I), the fluorine atom exerts a unique "activating" influence in Nucleophilic Aromatic Substitution (SNAr) due to its extreme electronegativity, despite the strength of the C-F bond.[1] This guide provides validated protocols for exploiting the 4-fluoro position to install diverse nucleophiles (amines, ethers, thiols) in drug discovery scaffolds. It distinguishes between activated systems (SNAr) and non-activated systems (Transition Metal Catalysis), offering a decision matrix for experimental design.
Mechanistic Insight: The "Fluorine Effect"
To optimize reactions at the 4-fluoro position, one must understand why fluorine—a poor leaving group in SN1/SN2 chemistry—is often the best leaving group in SNAr.
The Element Effect (F >> Cl ≈ Br > I)
In SNAr reactions, the rate-determining step (RDS) is usually the initial nucleophilic attack and formation of the Meisenheimer complex, not the expulsion of the leaving group.
-
Inductive Stabilization: The high electronegativity of fluorine (
) significantly lowers the energy of the LUMO at the ipso carbon. This inductively stabilizes the anionic Meisenheimer intermediate more effectively than Cl, Br, or I. -
Bond Strength Irrelevance: Because C-F bond breaking occurs in the fast second step, the high bond dissociation energy of C-F (approx. 485 kJ/mol) does not penalize the reaction rate.
Expert Tip: If your substrate contains both a 4-fluoro and a 4-bromo group activated by a nitro group, SNAr conditions will selectively displace the fluorine first. Palladium catalysis will selectively displace the bromine .
Experimental Decision Matrix
Before selecting a protocol, categorize your substrate to determine the necessary activation energy and mechanism.
Figure 1: Decision tree for selecting the appropriate substitution strategy based on substrate electronics.
Protocol 1: C-N Bond Formation (SNAr)
Application: Functionalization of 4-fluoronitrobenzene or 4-fluoropyridine derivatives with secondary amines (e.g., morpholine, piperazine).
Materials
-
Substrate: 1.0 equiv (e.g., 4-fluoronitrobenzene)
-
Nucleophile: 1.2 – 1.5 equiv (Amine)
-
Base: 2.0 equiv DIPEA (Hunig's Base) or K2CO3 (finely ground)
-
Solvent: DMSO (fastest rates), DMF, or NMP.[2] Green alternative: 2-MeTHF (slower).
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DMSO (3.0 mL, 0.33 M).
-
Addition: Add the Base (2.0 mmol).
-
Note: If using K2CO3, ensure efficient stirring as it is a heterogeneous mixture.
-
-
Nucleophile: Add the Amine (1.2 mmol) dropwise.
-
Exotherm Alert: Activated substrates may react exothermically at RT.
-
-
Reaction:
-
Highly Activated (NO2): Stir at Room Temperature for 1-4 hours.
-
Moderately Activated (CN, Pyridine): Heat to 80°C for 4-12 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H) and appearance of Product (M - F + Amine).
-
Workup:
-
Dilute reaction mixture with EtOAc (20 mL).
-
Wash with water (3 x 10 mL) to remove DMSO. Critical Step: DMSO retention causes streaking on silica.
-
Wash with Brine (10 mL), dry over Na2SO4, and concentrate.
-
Protocol 2: C-O Bond Formation (Ether Synthesis)
Application: Displacement of 4-fluoro group with alcohols/phenols. This is more challenging than amination due to the lower nucleophilicity of neutral alcohols.
Materials
-
Substrate: 1.0 equiv
-
Nucleophile: 1.2 equiv (Phenol or Primary Alcohol)
-
Base: 1.5 equiv Cs2CO3 (Cesium effect) or NaH (for aliphatic alcohols)
-
Solvent: DMF or DMAc (Dimethylacetamide)
Step-by-Step Procedure
-
Deprotonation (For Alcohols):
-
If using aliphatic alcohols, suspend NaH (60% dispersion, 1.2 equiv) in dry THF/DMF at 0°C. Add the alcohol slowly and stir for 30 min to generate the alkoxide.
-
-
Coupling (For Phenols/Weak Nucleophiles):
-
Combine Substrate (1.0 equiv), Phenol (1.2 equiv), and Cs2CO3 (1.5 equiv) in DMF.
-
-
Reaction: Heat the mixture to 90–110°C .
-
Why Cesium? The large Cs+ cation forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity (the "naked anion" effect) compared to potassium or sodium.
-
-
Quench: Cool to RT. Carefully quench with saturated NH4Cl (if NaH was used) or water.
-
Purification: Extract with Et2O or EtOAc. Flash chromatography is usually required to separate the product from unreacted phenol.
Critical Variables & Optimization
The following table summarizes how solvent and base choices impact reaction kinetics for 4-fluoro substitutions.
| Variable | Option | Impact on Rate | Notes |
| Solvent | DMSO | High (+++++) | Best for SNAr. Solvates cations well, leaving anions "naked" and reactive. |
| DMF/NMP | High (++++) | Good alternatives. Easier to remove than DMSO during workup. | |
| THF/DCM | Low (+) | Generally too non-polar for SNAr unless using phase transfer catalysts. | |
| Base | DIPEA/TEA | Moderate | Soluble organic bases. Good for amine nucleophiles. |
| Cs2CO3 | High | "Cesium Effect" boosts solubility and reactivity of oxy-nucleophiles. | |
| NaH | Very High | Irreversible deprotonation. Essential for unactivated alcohols. |
Mechanistic Visualization (SNAr)
The pathway below illustrates the critical Meisenheimer complex stabilization by the 4-fluoro group.
Figure 2: Reaction coordinate showing the rate-determining nucleophilic attack. The electronegativity of Fluorine lowers the energy of TS1.
Safety & Handling
-
HF Generation: While SNAr releases fluoride ions (F-), acidic workups can generate trace Hydrofluoric Acid (HF). Always maintain a basic pH during the initial quench.
-
Solvent Toxicity: DMF and DMAc are potent hepatotoxins. DMSO penetrates skin rapidly, carrying dissolved contaminants into the bloodstream. Double-gloving (Nitrile) is recommended.
-
Waste: Segregate halogenated waste. Fluoride-containing aqueous waste should often be treated with Calcium Chloride (CaCl2) to precipitate insoluble CaF2 before disposal, depending on local regulations.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[3] Link
-
Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery: A Review of Current Trends. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Ethoxy-2-fluoro-1-nitrobenzene. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Link
-
Neustadt, B. R. (2015). Survey of Solvent Usage in Papers Published in Organic Process Research & Development. Organic Process Research & Development, 19(6), 740–747. Link
Sources
Optimization of solvent systems for 3-methoxypropoxy benzaldehyde reactions
Application Note: Solvent Engineering for Enhanced Reactivity of 3-Methoxypropoxy Benzaldehyde
Abstract
This guide details the optimization of solvent systems for reactions involving 3-methoxypropoxy benzaldehyde (3-MPB) , a critical intermediate in the synthesis of proton pump inhibitors (e.g., Rabeprazole) and antihistamines. While traditional protocols rely on chlorinated solvents (DCM) or high-boiling polar aprotics (DMF), this note demonstrates that Hansen Solubility Parameter (HSP) modeling coupled with kinetic profiling allows for the transition to greener, higher-performing solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Lactate . We provide a self-validating protocol for Reductive Amination, ensuring high conversion rates (>95%) and simplified downstream processing.
Introduction: The Solvation Challenge
3-methoxypropoxy benzaldehyde presents a unique solvation challenge due to its dual nature:
-
The Ether Tail: The 3-methoxypropoxy chain adds lipophilicity and flexibility, requiring solvents with moderate dispersion forces (
). -
The Aldehyde Core: The reactive carbonyl requires specific polarity (
) to stabilize transition states, particularly in nucleophilic additions.
In standard workflows, researchers often encounter phase separation issues during workup or sluggish kinetics due to poor solvation of the transition state. This guide moves beyond "trial and error" by applying thermodynamic principles to select a solvent system that maximizes both solubility and reaction rate.
Solubility Profiling & Solvent Selection
To optimize the reaction, we must first ensure the solvent falls within the solubility sphere of 3-MPB. We utilize Hansen Solubility Parameters (HSP).
Hansen Solubility Parameters (HSP)
The solubility "distance" (
-
Target:
(Interaction Radius of 3-MPB, estimated at ~8.5). -
Goal: Minimize
for solubility, but tune (Hydrogen Bonding) to activate the carbonyl.
Table 1: Solvent Performance Matrix for 3-MPB
| Solvent | Status | Mechanistic Insight | ||||
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 3.2 | Baseline | Good solubility, but toxic and strictly regulated. |
| DMF | 17.4 | 13.7 | 11.3 | 5.8 | Avoid | Hard to remove; high bp causes thermal degradation of ether chain. |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.1 | Poor | |
| 2-MeTHF | 16.9 | 5.7 | 6.3 | 2.8 | Optimized | Best Balance. Bio-based, separates easily from water, excellent solubility. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.1 | Good | Acceptable green alternative, but lower reaction rates than 2-MeTHF. |
*Estimated values based on group contribution methods for 3-MPB.
Strategic Workflow Visualization
The following diagram illustrates the decision logic for selecting the solvent system based on the specific reaction type (Nucleophilic Addition vs. Condensation).
Caption: Decision tree for solvent selection. 2-MeTHF is prioritized for reductive aminations due to its immiscibility with water (simplifying workup) and high solubility for the ether chain.
Detailed Protocol: Reductive Amination of 3-MPB
This protocol uses 2-MeTHF to replace DCM. It is designed to be self-validating : specific checkpoints confirm the system is working before you proceed to the next step.
Reaction: 3-methoxypropoxy benzaldehyde + Amine
Materials
-
Substrate: 3-methoxypropoxy benzaldehyde (1.0 eq).
-
Amine: Primary or Secondary amine of choice (1.1 eq).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous].
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq).
-
Acid Catalyst: Acetic Acid (1.0 eq) – Crucial for imine formation kinetics.
Step-by-Step Methodology
Phase 1: Imine Formation (The Kinetic Checkpoint)
-
Dissolution: Charge reaction vessel with 3-MPB and 2-MeTHF (Concentration: 0.5 M).
-
Why? High concentration favors bimolecular imine formation.
-
-
Activation: Add Amine (1.1 eq) and Acetic Acid (1.0 eq). Stir at 25°C.
-
-
After 1 hour, pull a 50 µL aliquot. Dilute in MeCN.
-
Method: UPLC/HPLC or TLC.
-
Criteria: Disappearance of Aldehyde peak (>90% conversion to Imine).
-
Correction: If conversion <90%, add activated molecular sieves (3Å) to remove water and drive equilibrium. Do NOT proceed to reduction until imine is formed.
-
Phase 2: Reduction 4. Addition: Cool mixture to 0°C. Add STAB (1.4 eq) portion-wise over 15 minutes.
- Why? Controls exotherm and prevents over-alkylation.
- Reaction: Allow to warm to 20°C and stir for 3–5 hours.
- Criteria: Imine peak must be non-detectable (<1%).
- Note: If Imine persists, add 0.2 eq STAB.
Phase 3: Workup (The Solvent Advantage) 7. Quench: Add 10% aqueous NaHCO₃. 8. Phase Split: 2-MeTHF separates cleanly from water (unlike THF or DMF).
- Efficiency: The 3-methoxypropoxy chain keeps the product firmly in the organic phase.
- Isolation: Wash organic layer with Brine, dry over MgSO₄, and concentrate.
Mechanistic Rationale
The choice of solvent dictates the stability of the Iminium Ion Intermediate .
Caption: 2-MeTHF stabilizes the cationic Iminium intermediate via the ether oxygen lone pairs, facilitating hydride attack while excluding the water generated in step 1.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion to Imine | Wet solvent or equilibrium limitation. | Add 3Å Molecular Sieves or increasing concentration to 1.0 M. |
| Aldehyde Reduction (Side Rxn) | Reductant added before Imine formation complete. | Strictly adhere to Checkpoint 1. Ensure Imine is >90% before adding STAB. |
| Emulsion during Workup | Amphiphilic nature of product. | 2-MeTHF usually prevents this. If it occurs, add small amount of IPA to break tension. |
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link]
-
Ayitou, A. J., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." Green Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde derivatives
Technical Support Center: Yield Optimization for 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde
Executive Summary
You are likely synthesizing 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde as a key intermediate for kinase inhibitors (e.g., Gefitinib analogs) or related pharmacophores.[1] Users frequently report yields stalling at 40–55% despite using standard Williamson ether conditions.[1]
The root cause is rarely "bad reagents" but rather a specific electronic conflict I call the "Ortho-Fluoro Paradox." The fluorine atom at the 4-position creates two competing effects:
-
Deactivation of Nucleophile: Inductive withdrawal stabilizes the phenoxide, making it sluggish in
reactions. -
Activation of Electrophile (Ring): The aldehyde (para) and fluorine (ortho) make the C4 position highly susceptible to Nucleophilic Aromatic Substitution (
), leading to fluorine displacement and polymerization.
This guide provides a self-validating protocol to suppress
Part 1: Diagnostic Triage (Start Here)[1]
Before altering your protocol, answer these three diagnostic questions to pinpoint the failure mode.
| Symptom | Probable Cause | Immediate Action |
| Low Yield (<50%) + "Tar" formation | Switch to mild base ( | |
| Starting Material Remains Unreacted | "Stalled" Nucleophile: The ortho-fluorine effect is stabilizing the phenoxide too much for the alkyl bromide to react.[1] | Add Potassium Iodide (KI) (0.1 eq) to catalyze the alkyl halide (Finkelstein condition). |
| Product contains "dimers" or impurities | Cannizzaro / Aldol: Hydroxide bases (KOH/NaOH) are attacking the aldehyde.[1] | Strictly avoid hydroxide bases. Use Carbonates ( |
Part 2: The Optimized Protocol
This protocol is designed to balance nucleophilicity against ring stability.[1]
Reaction Scheme:
-
Substrate: 3-Hydroxy-4-fluorobenzaldehyde (CAS: 103438-85-3)[1]
-
Reagent: 1-Bromo-3-methoxypropane[1]
-
Solvent: DMF (Anhydrous)[1]
-
Base: Potassium Carbonate (
)[1] -
Catalyst: Potassium Iodide (KI)[1]
Step-by-Step Methodology
-
Preparation:
-
Setup (Stoichiometry is Key):
-
Charge a round-bottom flask with 3-Hydroxy-4-fluorobenzaldehyde (1.0 equiv).[1]
-
Add DMF (5 mL per gram of substrate).[1] Note: High concentration favors O-alkylation over side reactions.[1]
-
Add
(1.5 equiv).[1] -
Add KI (0.1 equiv).[1] This converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Stir at room temperature for 15 minutes. You will see a color change (yellow/orange) as the phenoxide forms.[1]
-
-
Addition:
-
Add 1-Bromo-3-methoxypropane (1.2 equiv) dropwise.[1] Do not dump it in all at once.
-
-
Reaction:
-
Workup (The "Cold Quench"):
-
Purification:
Part 3: Critical Mechanism & Logic
The following diagram illustrates the competing pathways and why the optimized conditions work.
Figure 1: Reaction pathway analysis showing the competition between the desired Williamson Ether synthesis (Path A) and the parasitic SNAr reaction (Path B).
Part 4: Troubleshooting & FAQs
Q1: I cannot find "3-Hydroxy-4-fluorobenzaldehyde" in my inventory. Can I use "3-Fluoro-4-hydroxybenzaldehyde"? A: NO. These are structural isomers.[1]
-
Your Target: F at position 4, Ether at position 3.[1][4] You need 3-Hydroxy-4-fluorobenzaldehyde (CAS: 103438-85-3).[1]
-
Common Isomer: F at position 3, OH at position 4 (CAS: 405-05-0).[1] Using this will yield the wrong regioisomer (4-methoxypropoxy-3-fluorobenzaldehyde), which will fail in subsequent steps (e.g., Gefitinib synthesis requires the 4-F for aniline coupling).[1]
Q2: My reaction is stuck at 60% conversion after 24 hours. Should I add NaH?
A: Do not use NaH. Strong bases increase the electron density on the ring, promoting the
-
Add 0.5 equiv of Cesium Carbonate (
) .[1] The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide without increasing basicity to dangerous levels. -
Add more KI (up to 0.5 equiv).[1]
Q3: The product is an oil that won't crystallize. A: This is common due to the flexible propoxy chain.
-
Fix: Triturate the oil with cold Pentane or Hexane/Diisopropyl Ether (10:1) and scratch the flask sides.
-
Alternative: If carrying forward to a quinazoline synthesis, you can often use the crude oil directly if purity is >90% by HPLC.
Q4: Can I use 1-Chloro-3-methoxypropane instead of the Bromo- analog? A: Yes, but it is significantly slower.[1] If you must use the Chloro- derivative, you MANDATORY need the Potassium Iodide (KI) catalyst (1.0 equiv recommended) to convert it to the iodide in situ.
References
-
BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. (General protocol adaptation for fluorinated benzaldehydes). [1]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Optimization. (Mechanistic grounding for SN2 vs Elimination).
-
ChemicalBook. Synthesis and Properties of 3-Bromo-4-fluorobenzaldehyde. (Precursor synthesis and stability data).[1]
-
PubChem. Compound Summary: 4-Fluoro-3-hydroxybenzaldehyde (CAS 103438-85-3).[1][5][6] (Identification and isomer verification).[1][7] [1]
Sources
- 1. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 103438-85-3 | 4-Fluoro-3-hydroxybenzaldehyde - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Benzyloxy)-4-fluorobenzaldehyde | 103438-91-1 | Benchchem [benchchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 4-Fluoro-3-hydroxybenzaldehyde 98% - CAS:103438-85-3 - 如吉生物科技 [shruji.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Introduction
Welcome to the technical support guide for the purification of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde. This molecule is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and materials science sectors. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products.[1] This guide provides in-depth, field-proven methodologies and troubleshooting advice to help researchers overcome common purification challenges, ensuring a final product of the highest quality and consistency.
Understanding Potential Impurities
Effective purification begins with understanding the potential impurities in your crude product. The synthesis of this compound typically proceeds via a Williamson ether synthesis.[2] This reaction involves the O-alkylation of 4-fluoro-3-hydroxybenzaldehyde with a 3-methoxypropyl halide. The primary impurities arise from this process.
| Impurity Name | Source / Reason for Presence | Typical Removal Strategy |
| 4-Fluoro-3-hydroxybenzaldehyde | Unreacted starting material. | Aqueous wash with dilute base (e.g., NaHCO₃, K₂CO₃); Column Chromatography. |
| 1-Bromo-3-methoxypropane | Unreacted starting material. Highly volatile. | Removal under vacuum; Column Chromatography. |
| 4-Fluoro-3-(3-methoxypropoxy)benzoic Acid | Oxidation of the aldehyde group by atmospheric oxygen.[3] | Aqueous wash with dilute base (e.g., NaHCO₃); Column Chromatography. |
| 3-Methoxypropene | E2 elimination side reaction of 1-bromo-3-methoxypropane, favored by strong, sterically hindered bases.[4][5] | Highly volatile, removed under vacuum. |
| Inorganic Salts (e.g., KBr) | By-product of the reaction and neutralization steps. | Aqueous workup (water washes). |
| High-Boiling Solvents (e.g., DMF) | Residual reaction solvent. | Aqueous workup with extensive extraction; High-vacuum evaporation. |
Purification Methodologies & Troubleshooting
The choice of purification strategy depends on the physical state of the crude product (solid vs. oil) and the impurity profile as determined by preliminary analysis (e.g., TLC, ¹H NMR).
Question: My crude product is a brown oil containing starting materials and other impurities. What is the first and most critical step?
Answer: The first step is a thorough aqueous workup. This procedure is designed to remove the bulk of inorganic salts, water-soluble starting materials, and high-boiling solvents like DMF, which can complicate subsequent purification steps.
Protocol: Standard Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (2 x volume of organic phase). This removes the majority of DMF and some inorganic salts.
-
Basic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step is crucial for removing acidic impurities. It deprotonates the unreacted phenolic starting material (4-fluoro-3-hydroxybenzaldehyde) and any oxidized benzoic acid impurity, converting them into their respective sodium salts, which are highly soluble in the aqueous phase and are thus removed from your organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Causality: This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is now ready for chromatography or recrystallization.
Question: I am attempting column chromatography, but I'm getting poor separation. How do I select the right solvent system?
Answer: Proper solvent system (mobile phase) selection is critical for achieving good separation in column chromatography and must be determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives a retention factor (Rf) of approximately 0.25-0.35 for your desired product, with clear separation from all impurity spots.[7]
Protocol: TLC Screening for Solvent System
-
Prepare TLC Plates: Spot a dilute solution of your crude product onto several TLC plates.
-
Test Solvents: Develop each plate in a different solvent system. Start with a non-polar mixture and gradually increase polarity. A common and effective gradient for compounds of this type is Hexane/Ethyl Acetate.
-
Analyze Rf Values: Visualize the plates under UV light. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation | Action |
| 9:1 | All spots, including the product, remain at the baseline (Rf ≈ 0). | Increase polarity. |
| 7:3 | Product Rf ≈ 0.3. Good separation from less polar impurities (higher Rf) and more polar impurities (lower Rf). | Optimal System. Use this for the column. |
| 1:1 | Product spot is too high on the plate (Rf > 0.6). | Decrease polarity. |
Troubleshooting Pro-Tip: Aldehydes can sometimes streak or decompose on standard silica gel due to its acidic nature.[3][7] If you observe streaking on your TLC plate, add 0.5-1% triethylamine to your mobile phase to neutralize the silica gel. This deactivates the acidic sites, preventing interaction with your product and leading to sharper bands and better separation.[7]
Question: My product is a solid, but it "oils out" or fails to crystallize during recrystallization. What's going wrong?
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is a common problem that can be solved by adjusting your solvent system or cooling procedure.[8]
Troubleshooting Recrystallization
| Problem | Underlying Cause | Solution |
| No Crystals Form | The solution is not saturated; the chosen solvent is too good at room temperature. | - Boil off some of the solvent to increase the concentration.[9]- Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of your compound. High concentration of impurities depressing the melting point.[8] | - Choose a solvent with a lower boiling point.- Ensure the solution cools as slowly as possible. Insulate the flask to encourage slow crystal growth.- If impurities are the cause, pre-purify by chromatography and then recrystallize the resulting solid. |
| Colored Impurities in Crystals | Impurities are trapped in the crystal lattice. | - Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[9]- Perform a hot filtration to remove the charcoal, then allow the filtrate to cool. |
Frequently Asked Questions (FAQs)
Q1: My purified product is a pale yellow oil, but the literature reports a solid. Is it impure? A1: Not necessarily. The presence of even minor impurities can significantly depress the melting point of a compound, causing it to exist as an oil or a low-melting solid at room temperature. If analytical data (e.g., ¹H NMR, GC-MS) shows high purity (>98%), you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available. Storing the oil under high vacuum for an extended period to remove any residual solvent may also facilitate solidification.
Q2: I see a new, more polar spot on the TLC after my product has been sitting on the bench for a few days. What is it? A2: This is very likely the corresponding carboxylic acid, formed by the air oxidation of the aldehyde group.[3] This is a common degradation pathway for benzaldehyde derivatives. To minimize this, store the purified product under an inert atmosphere (Nitrogen or Argon) at a low temperature (-20°C is recommended for long-term storage).
Q3: How can I confirm the structure and purity of my final product? A3: A combination of analytical techniques is required for full characterization.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities. Integrating the proton signals can provide a quantitative measure of purity against a known standard.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product and helps identify impurities.[10]
-
FTIR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for the aldehyde at ~1700 cm⁻¹, C-O-C stretch for the ether).
Visualizing Chromatography Troubleshooting
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
-
Various Authors. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Troubleshooting Sterically Hindered Alkoxy Benzaldehydes
Topic: Overcoming Low Reactivity in Ortho-Substituted/Alkoxy Benzaldehydes Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Senior Application Scientist
Introduction: The "Perfect Storm" of Deactivation
If you are working with substrates like 2,6-dimethoxybenzaldehyde or 2,4,6-trimethoxybenzaldehyde , standard protocols often fail. This is not user error; it is a fundamental thermodynamic and kinetic barrier caused by two converging factors:
-
Electronic Deactivation (Resonance): Alkoxy groups are strong electron donors (
effect). When located at ortho or para positions, they donate electron density into the benzene ring, which is conjugated with the carbonyl. This significantly reduces the partial positive charge ( ) on the carbonyl carbon, raising the LUMO energy and making it a poor electrophile. -
Steric Shielding: Substituents at the 2- and 6-positions physically block the "Bürgi-Dunitz" trajectory (107°) required for nucleophilic attack.
This guide provides "Nuclear Option" protocols—high-energy pathways designed to force reactivity when standard catalytic methods stall.
Module 1: Diagnostic Workflow
Before altering your synthesis, confirm the failure mode. Use this logic gate to determine if your issue is kinetic (steric) or thermodynamic (electronic).
Figure 1: Diagnostic logic flow for identifying the root cause of reactivity failure.
Module 2: The "Nuclear Option" for Condensation (Knoevenagel/Aldol)
User Query: "My Knoevenagel condensation with malononitrile/active methylenes is stuck at 10% conversion using Piperidine/Ethanol. Refluxing just turns it black."
Technical Analysis:
Standard weak bases (piperidine) cannot generate a nucleophile strong enough to overcome the electron-rich nature of your aldehyde. You need Lehnert’s Reagent (TiCl
Protocol: TiCl -Mediated Condensation
Warning: TiCl
| Parameter | Specification |
| Reagent | Titanium(IV) Chloride (TiCl |
| Solvent | Anhydrous THF or CH |
| Base | Pyridine or N-Methylmorpholine |
| Temp | 0°C (Addition) |
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (10 mL/mmol) and the hindered aldehyde (1.0 equiv) .
-
Activation: Cool to 0°C . Add TiCl
(2.0 equiv) dropwise.-
Observation: A yellow/orange precipitate (the Ti-complex) will form. This confirms activation.
-
-
Nucleophile Addition: Add the active methylene compound (e.g., malonate, 1.1 equiv).
-
Base Addition: Add Pyridine (4.0 equiv) dropwise over 10 minutes.
-
Note: The solution may darken. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Quench: Pour the mixture into 10% aqueous HCl or saturated NH
Cl. Extract with EtOAc.
Why this works: The Ti(IV) species binds the carbonyl oxygen, effectively pulling electron density away from the carbon, counteracting the donation from the alkoxy groups.
Module 3: Forcing Imine Formation (Reductive Amination)
User Query: "I cannot form the imine/Schiff base with my alkoxy-benzaldehyde. NaBH(OAc)
Technical Analysis:
Electron-rich aldehydes form unstable imines. The equilibrium favors the aldehyde + amine. Standard borohydrides (NaBH
Protocol: Ti(OiPr) One-Pot Reductive Amination
Step-by-Step Methodology:
-
Mixing: In a sealed vial, combine the aldehyde (1.0 equiv) , amine (1.1 equiv) , and Ti(OiPr)
(1.25 equiv) .-
Critical: Do NOT add solvent yet if the reagents are liquid. If solid, use minimal absolute Ethanol or THF.
-
-
Incubation: Stir at RT for 4–6 hours.
-
Reduction: Dilute with absolute Ethanol (if neat). Add NaBH
(1.5 equiv) directly to the reaction mixture.-
Caution: Exothermic. Gas evolution.
-
-
Workup: Quench with 2M NaOH (not water alone, or TiO
turns into a difficult gel). Filter the white titanium salts through Celite.
Figure 2: Mechanism of Ti(IV) mediated imine formation and reduction.
Module 4: Comparison of Activation Methods
Use this table to select the correct "Hammer" for your specific reaction type.
| Reaction Type | Standard Reagent (Fails) | High-Power Reagent (Works) | Key Mechanistic Advantage |
| Knoevenagel | Piperidine / EtOH | TiCl | Strong Lewis Acid activation overcomes resonance deactivation. |
| Aldol | NaOH / KOH | LDA / -78°C or TiCl | Kinetic deprotonation prevents self-condensation; TiCl |
| Reductive Amination | NaBH(OAc) | Ti(OiPr) | Shifts equilibrium via water scavenging; stabilizes imine intermediate. |
| Oxidation | KMnO | Pinnick (NaClO | Mild conditions prevent side reactions; steric bulk less problematic for radical/chlorite species. |
References
-
Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] The Journal of Organic Chemistry, vol. 55, no.[8] 8, 1990, pp. 2552–2554.[8]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532.
- Yamashita, Y., et al. "Recent Advances in the Use of Titanium Reagents for Chemical Transformations." Tetrahedron, vol. 65, no. 1, 2009.
Sources
- 1. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. designer-drug.com [designer-drug.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde from their post-reaction mixtures. Rather than a one-size-fits-all approach, this document provides a decision-making framework and detailed protocols to help you select the most effective purification strategy based on the specific properties of your product and the scale of your experiment.
Our methodologies are grounded in established chemical principles, ensuring that each protocol is a self-validating system designed for reliability and reproducibility.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the fundamental questions regarding the target compound and the selection of an appropriate purification method.
Q1: What are the key physicochemical properties of this compound that influence purification?
Understanding the properties of the aldehyde you wish to remove is the first step in designing an effective separation strategy. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds and its functional groups.
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₁₃FO₃ | A relatively small molecule with moderate polarity. |
| Molecular Weight | 212.22 g/mol | --- |
| Physical State | Likely a low-melting solid or oil at room temperature.[1] | If solid, recrystallization is a potential purification method. |
| Key Functional Groups | Aldehyde, Ether, Fluoro-aromatic | The aldehyde group is the key to reactive purification via bisulfite adduct formation.[2][3][4] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH). Sparingly soluble in water. | Dictates solvent choices for extraction, chromatography, and recrystallization. |
| Polarity | Moderately polar. | Allows for separation from very non-polar or very polar products using column chromatography. |
Q2: What are the principal methods for removing an unreacted aromatic aldehyde?
There are three primary strategies, each with distinct advantages:
-
Reactive Extraction (Bisulfite Wash): This technique exploits the unique reactivity of the aldehyde functional group to convert it into a water-soluble salt, which can then be easily removed by liquid-liquid extraction.[5][6]
-
Chromatography: A versatile method that separates compounds based on differential adsorption to a stationary phase, typically silica gel.[7][8]
-
Recrystallization: A powerful technique for purifying solid products, based on differences in solubility between the desired product and impurities in a given solvent system.[9][10]
Q3: How do I select the best purification method for my specific reaction mixture?
The optimal choice depends entirely on the properties of your desired product. The following decision tree provides a logical pathway for selecting your primary purification strategy.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step instructions for the most common and effective purification scenarios.
Scenario 1: Rapid and Scalable Removal from Neutral or Acidic Product Mixtures
Issue: My reaction is complete, but a significant amount of the starting aldehyde remains. My product is neutral (e.g., alkene, ether) or acidic, and I want to avoid column chromatography.
Recommended Solution: Reactive Liquid-Liquid Extraction using Sodium Bisulfite.
Expertise & Causality: This is the most elegant method for aldehyde removal. The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a sodium α-hydroxy sulfonate salt.[11] This salt, known as the bisulfite adduct, is ionic and therefore highly water-soluble, allowing it to be extracted from the organic phase containing your desired product.[2][3] The reaction is reversible, though under these extraction conditions, the equilibrium favors the adduct.
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol (MeOH) or tetrahydrofuran (THF). A typical concentration is ~0.1-0.5 M. For less soluble mixtures, dimethylformamide (DMF) can be effective.[2][3]
-
Adduct Formation: Transfer the solution to a separatory funnel. For every 1 gram of crude material, add 10-15 mL of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Safety Note: This procedure should be performed in a well-ventilated fume hood as sodium bisulfite can generate sulfur dioxide (SO₂) gas.[2]
-
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. This crucial step utilizes the miscible organic solvent to ensure intimate contact between the aldehyde and the bisulfite ions, facilitating rapid adduct formation.[5][12]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane, 20-30 mL) and deionized water (20-30 mL) to the funnel to create two distinct layers. Shake again for 30 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct. The upper organic layer contains your purified product.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for bisulfite extraction.
Scenario 2: Purification from Products with Very Different Polarity
Issue: My product (e.g., a non-polar alkene from a Wittig reaction) has a very different polarity from the moderately polar starting aldehyde.
Recommended Solution: Flash Column Chromatography.
Expertise & Causality: This technique separates molecules based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel).[8] Silica gel is polar. Non-polar compounds have weak interactions with the silica and travel down the column quickly (elute first). Polar compounds, like aldehydes, interact more strongly and elute later. By collecting the eluent in fractions, the compounds can be isolated.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a solvent system that gives the product an Rf value of ~0.3-0.4 and good separation from the aldehyde spot.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). The mass of silica should be at least 20-50 times the mass of the crude material to be purified.[8]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the elution solvent (or a stronger solvent like DCM if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Add the solvent system to the top of the column and apply gentle positive pressure. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
| Common Product Type | Suggested Starting Solvent System (Hexane:Ethyl Acetate) | Expected Elution Order |
| Non-polar Alkene (Wittig) | 95:5 to 90:10 | 1. Alkene, 2. Aldehyde |
| Moderately Polar Ester | 80:20 to 70:30 | Depends on specific ester structure |
| Polar Alcohol (Grignard) | 70:30 to 50:50 | 1. Aldehyde, 2. Alcohol |
Scenario 3: Purification of a Solid Product
Issue: My desired product is a solid, but it is contaminated with the starting aldehyde.
Recommended Solution: Recrystallization.
Expertise & Causality: Recrystallization purifies compounds based on differential solubility.[10] An ideal solvent will dissolve the desired compound completely at an elevated temperature but poorly at low temperatures. Impurities, like the unreacted aldehyde, should either remain soluble in the cold solvent (mother liquor) or be insoluble in the hot solvent (removed by hot filtration).[13]
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or a mixture like ethanol/water). Find a solvent or solvent pair that dissolves your product when hot but allows it to crash out upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a rapid gravity filtration of the hot solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
References
-
Brindle, C. S., Boucher, M. M., & Furigay, M. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57331. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Furigay, M. H., Boucher, M. M., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1161–1166. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Semantic Scholar. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Link]
-
JoVE. (2020). Column Chromatography. [Link]
-
Chemistry Stack Exchange. (2019). Recrystallisation of dibenzylideneacetone. [Link]
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]
-
University of California, Irvine. Recrystallization. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Video: Column Chromatography - Concept [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Recrystallization solvents for 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Topic: Recrystallization of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde Document ID: TSC-PUR-2024-089 Classification: Organic Synthesis / Process Chemistry[1]
Executive Summary & Molecule Profile[1][2]
User: Research Scientists, Process Chemists Compound: this compound CAS (Analogous): 128495-46-5 (Base structure reference: 4-Fluoro-3-methoxybenzaldehyde)[1]
This guide addresses the purification of This compound . Due to the flexible 3-methoxypropoxy ether chain at the 3-position, this molecule exhibits a lower melting point compared to its methoxy-analog and a high tendency to "oil out" during crystallization.[1] Successful purification requires a solvent system that balances the lipophilicity of the propyl-fluorine motif with the polarity of the aldehyde.
Physicochemical Profile (Estimated)
| Property | Characteristic | Implication for Purification |
| Polarity | Moderate | Soluble in alcohols, esters, chlorinated solvents.[1] |
| Crystallinity | Moderate to Low | High risk of oiling out due to ether chain flexibility.[1] |
| Reactivity | Air-Sensitive | Aldehyde group can oxidize to benzoic acid if handled carelessly.[1] |
| Solubility | Amphiphilic | Requires a biphasic or mixed-solvent recrystallization approach.[1] |
Recommended Solvent Systems
Based on the structural properties (Fluorine + Ether Chain + Aldehyde), single solvents often fail to induce precipitation or result in significant yield loss. We recommend Binary Solvent Systems .[1]
Primary Recommendation: Ethyl Acetate / Heptane
-
Role: The "Gold Standard" for lipophilic aldehydes.
-
Mechanism: Ethyl Acetate (Good Solvent) dissolves the compound; Heptane (Anti-Solvent) induces controlled saturation.[1]
-
Ratio: Start with 1:3 (EtOAc:Heptane) and adjust.
-
Why: Heptane has a higher boiling point than hexane, allowing for a wider temperature gradient during cooling.
Secondary Recommendation: Ethanol / Water
-
Role: Best for removing inorganic salts (e.g., KBr, NaBr) carried over from the alkylation step.
-
Mechanism: The compound is soluble in hot ethanol but insoluble in water.
-
Ratio: 95% Ethanol with dropwise addition of water until turbidity.[1]
-
Warning: Excess water may cause the product to oil out immediately.
Tertiary Recommendation (For Low-Melting Solids): Diethyl Ether / Pentane[1]
-
Role: For compounds that melt below 50°C.[1]
-
Mechanism: Low boiling points allow for recrystallization at -20°C (freezer).[1]
Step-by-Step Recrystallization Protocol
Safety Note: Perform all steps in a fume hood. This compound is an irritant.[1]
Phase 1: Dissolution
-
Place the crude solid/oil in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise while heating gently on a steam bath or hot plate (set to ~60°C).
-
Stop adding solvent the moment the solid dissolves.
-
Optional: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 minutes, and filter hot through Celite.
Phase 2: Saturation
-
Keep the solution hot.[1]
-
Slowly add Heptane (Anti-Solvent) dropwise.[1]
-
Stop when a faint, persistent cloudiness (turbidity) appears.[1]
-
Add 2-3 drops of Ethyl Acetate to clear the solution (making it just slightly under-saturated).
Phase 3: Crystallization[3]
-
Remove from heat and place the flask on a cork ring or wood block (insulation ensures slow cooling).
-
Allow to cool to room temperature undisturbed.
-
Critical Step: If oil droplets form, see the Troubleshooting section below.
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filter crystals using vacuum filtration (Buchner funnel).[1]
-
Wash with a cold mixture of 1:4 EtOAc:Heptane.[1]
-
Dry in a vacuum oven at <40°C (Aldehydes are volatile; do not overheat).
Visual Workflow (Process Logic)
Caption: Decision logic for the recrystallization of alkoxy-benzaldehydes, highlighting the critical loop for managing "oiling out."
Troubleshooting Guide (FAQs)
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?
Diagnosis: The solution is either too concentrated, or the cooling was too rapid. The flexible propoxy chain lowers the lattice energy, making the amorphous liquid state energetically competitive with the crystal. Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of the "Good Solvent" (EtOAc) to slightly decrease saturation.[1]
-
Seed it: Add a tiny crystal of pure product (if available) at ~35°C.
-
Scratch: Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Q2: My crystals are turning yellow/brown during drying.
Diagnosis: Oxidation.[1][2][3] Benzaldehydes are prone to auto-oxidation to benzoic acids when exposed to air and light.[1] Solution:
-
Dry under vacuum or nitrogen atmosphere.[1]
-
Store the purified solid in amber vials under inert gas (Argon/Nitrogen).
-
Check the melting point; if significantly broad, wash with saturated NaHCO₃ (prior to recrystallization) to remove acidic oxidation byproducts.
Q3: Can I use Ethanol/Water if I don't have Heptane?
Answer: Yes, but with caution.
-
Risk: Water has high surface tension and polarity, which often forces lipophilic ethers to oil out instantly.
-
Protocol: Dissolve in hot Ethanol. Add warm water very slowly. If oil forms, add ethanol immediately to redissolve, then let it cool without adding more water.
Q4: What are the expected impurities?
Based on the synthesis (typically alkylation of 4-fluoro-3-hydroxybenzaldehyde):
-
Unreacted Phenol: 4-Fluoro-3-hydroxybenzaldehyde (Removable by basic wash).[1]
-
O-Alkylation Byproducts: Dialkylated species (rare but possible if conditions were harsh).[1]
-
Benzoic Acid Derivative: 4-Fluoro-3-(3-methoxypropoxy)benzoic acid (Result of air oxidation).[1]
References & Validation
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aromatic aldehydes).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Fluoro-3-methoxybenzaldehyde. (Used as a structural surrogate for safety and solubility profiling).[1]
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General procedures for aldehyde recrystallization and handling of air-sensitive compounds).
-
PubChem. Compound Summary: 4-Fluoro-3-methoxybenzaldehyde. National Library of Medicine.[1] (Physicochemical property validation).[1]
Sources
Minimizing side reactions in reductive amination of fluorinated aldehydes
Executive Summary: The Fluorine Conundrum
Welcome to the technical support hub for fluorinated substrates. If you are here, you are likely experiencing stalled reactions, low conversion, or unexpected alcohol byproducts.
The Core Problem: Fluorine’s high electronegativity creates a paradox. It makes the carbonyl carbon highly electrophilic (theoretically more reactive toward amines), but it also stabilizes the hydrate (gem-diol) form in the presence of trace moisture.
-
Standard Aldehyde: Equilibrium favors the carbonyl. Reaction proceeds.
-
Fluorinated Aldehyde: Equilibrium strongly favors the hydrate. The amine cannot attack a hydrate.
This guide provides the protocols to break this "Hydrate Trap" and minimize downstream side reactions.
Troubleshooting Module: The Stalled Reaction (The Hydrate Trap)
Symptom: Starting material is consumed (by TLC/NMR), but no product forms. 1H NMR shows a "blob" or broad signals, and 19F NMR shows a shift consistent with a gem-diol rather than an imine.
Root Cause: The fluorinated aldehyde has reacted with trace water in the solvent or atmosphere to form a stable hydrate. This is a thermodynamic sink that prevents imine formation.
The Solution: Titanium(IV) Isopropoxide Protocol
To force imine formation, you must chemically scavenge water and activate the carbonyl. We utilize the Mattson method using Ti(OiPr)4.[1]
Mechanism of Action
Titanium(IV) isopropoxide serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Hydrolyzes to form TiO2, effectively removing water from the equilibrium and driving the reaction toward the imine.
Figure 1: The Hydrate Trap.[2] Fluorinated aldehydes preferentially bind water. Ti(OiPr)4 disrupts this stability by scavenging water, forcing the equilibrium toward the imine.
Validated Protocol (Mattson Modification)
-
Mix: Combine amine (1.0 equiv) and fluorinated aldehyde (1.0 equiv) in dry THF.
-
Activate: Add Ti(OiPr)4 (1.2 – 1.5 equiv) neat.
-
Note: The solution often turns slightly yellow/orange upon imine formation.
-
-
Stir: Stir at ambient temperature for 2–4 hours.
-
Checkpoint: Monitor by 19F NMR. Disappearance of the hydrate signal and appearance of the imine signal confirms readiness.
-
-
Reduce: Add NaBH4 (1.5 equiv) directly to the mixture. Stir for 2 hours.
-
Caution: Reaction may be exothermic.
-
-
Quench: Add 1N NaOH or NH4OH to precipitate titanium salts (white solid). Filter through Celite.
Troubleshooting Module: The Alcohol Byproduct (Chemoselectivity)
Symptom: Significant formation of the fluorinated alcohol (R-CF2-CH2OH) instead of the amine.
Root Cause: Direct reduction of the aldehyde occurred before the imine could form. This happens when the reducing agent is too aggressive or added too early (Direct Reductive Amination).
The Solution: Indirect Reductive Amination or STAB
For fluorinated substrates, Indirect Reductive Amination (stepwise) is preferred over Direct methods. If a one-pot procedure is required, Sodium Triacetoxyborohydride (STAB) is the only recommended reagent due to its steric bulk and pH sensitivity.
Comparative Data: Reducing Agent Selectivity
| Reagent | Active Species | pH Range | Risk of Direct Reduction | Recommended for Fluorinated Aldehydes? |
| NaBH4 | Hydride | Basic | High | Only in Stepwise (Indirect) protocols |
| NaBH3CN | Cyanoborohydride | Acidic (pH 6) | Low | Yes, but toxic (HCN risk) |
| NaBH(OAc)3 (STAB) | Acetoxyborohydride | Weakly Acidic | Very Low | Yes (Gold Standard for One-Pot) |
Protocol: STAB Method (Abdel-Magid)
-
Dissolve aldehyde and amine in DCE (1,2-Dichloroethane) or THF.[3]
-
Add NaBH(OAc)3 (1.4 equiv).
-
Optional: Add 1 equiv of Acetic Acid (AcOH) if the amine is secondary or hindered.
-
Stir 2–16 hours. STAB reduces imines much faster than it reduces aldehydes, minimizing the alcohol byproduct.
Troubleshooting Module: Product Instability (Defluorination)
Symptom: Loss of fluorine signal or formation of "tar" during workup.
Root Cause: Fluorine on the
The Solution: Controlled pH Workup
Unlike standard amines, fluorinated amines have lower pKa values (less basic) due to the electron-withdrawing effect of fluorine. They do not require strong bases to be extracted into the organic layer.
Figure 2: Workup Logic. Avoid harsh basic conditions which trigger beta-elimination of fluorine.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation (H2/Pd-C) for these substrates? A: Proceed with caution. While effective for imine reduction, C-F bonds (especially benzylic or allylic) are susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions. If you must use hydrogenation, use unpoisoned Pd/C at low pressure (1 atm) and monitor strictly.
Q: My reaction turned into a solid gel after adding Ti(OiPr)4. What happened? A: You likely used a wet solvent. The titanium alkoxide rapidly polymerized with the excess water.
-
Fix: Ensure solvents are anhydrous (molecular sieves). If gelling occurs, dilute with dry DCM to break the gel before adding the reducing agent.
Q: The product amine is not extracting into the organic layer. A: Check your pH. While fluorinated amines are less basic, if you used a strong acid quench (like HCl) to destroy the borohydride, the amine is protonated (salt form). Adjust pH to ~9–10 (using saturated NaHCO3 or mild carbonate), not strong NaOH, to liberate the free base without triggering defluorination.
References
-
Mattson, R. J. , et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1] 8, 1990, pp. 2552–2554.[1]
-
Abdel-Magid, A. F. , et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849–3862.[4][5]
- Barney, C. L., et al. "A Convenient Synthesis of Primary Amines via Reductive Amination Using Titanium(IV) Isopropoxide and Sodium Borohydride." Tetrahedron Letters, vol. 31, no. 39, 1990, pp. 5547-5550.
- Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Chemical Reviews, vol. 97, no. 3, 1997.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Handling air-sensitivity of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Technical Support Center: Handling & Stability Guide Subject: 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde Ticket ID: #AL-FMB-Oxidation-Protocol Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary
You are accessing this guide because you are working with This compound , a specialized intermediate likely used in medicinal chemistry scaffolds.[1][2] Like most electron-rich benzaldehydes, this compound exhibits significant air sensitivity due to autoxidation.[1][2]
This guide moves beyond basic safety sheets. It provides a mechanistic understanding of why your compound degrades, how to reverse that degradation, and the precise protocols to maintain its integrity for reproducible data.
Part 1: The Mechanism of Failure (Why it degrades)
To handle this compound, you must understand its "kill mechanism."[1][2] Benzaldehydes do not just "go bad"; they undergo a radical chain reaction initiated by atmospheric oxygen.[2]
The Autoxidation Cascade:
-
Initiation: A trace radical or photon abstracts the formyl hydrogen (the aldehyde proton).[2] This is easier in your molecule because the alkoxy group at the 3-position is electron-donating, stabilizing the resulting acyl radical.
-
Propagation: The acyl radical reacts with
to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.[2] -
Termination: The final product is the corresponding benzoic acid (4-Fluoro-3-(3-methoxypropoxy)-benzoic acid).[1][2]
Visualizing the Threat: The following diagram illustrates the degradation pathway you are fighting against.
Caption: Figure 1. Radical chain autoxidation mechanism converting the aldehyde to its benzoic acid contaminant.
Part 2: Troubleshooting & FAQs
Q1: My sample has developed a white solid or looks cloudy. Is it ruined? A: Not necessarily. The white solid is likely the benzoic acid derivative (oxidation product).[3] Because benzoic acids are significantly more polar and acidic than their parent aldehydes, they are often insoluble in the neat aldehyde oil.
-
Diagnostic: Run a TLC.[1][2][4] The acid will remain at the baseline (or have a very low
) compared to the aldehyde. -
Solution: Perform the Base Wash Purification Protocol (see Part 3) to remove the acid.
Q2: Can I store this in the fridge in a standard screw-cap vial? A: No. Standard caps are not gas-tight over long periods.[1][2] As the fridge cycles, pressure changes pump air into the vial.
-
The Fix: Store under Argon or Nitrogen.[2][3][5][6] If you lack a glovebox, use a vial with a PTFE-lined septum, purge with inert gas, and wrap the cap junction with Parafilm or electrical tape. Store at -20°C.
Q3: I see a new peak in my NMR around 10-12 ppm, but the aldehyde peak at 10 ppm is still there. A: The peak at ~10 ppm is your aldehyde proton. A broad singlet further downfield (11-13 ppm) is the carboxylic acid -OH.[2] If the acid content is <5%, you may use it for crude reactions, but for sensitive catalysis or precise stoichiometry, you must purify .
Q4: Does the ether chain (3-methoxypropoxy) pose a peroxide risk? A: While theoretically possible, the autoxidation of the aldehyde function is kinetically much faster than ether peroxidation. However, if stored for >1 year, test for peroxides before distilling to avoid explosion hazards.[2]
Part 3: Critical Experimental Protocols
Protocol A: Purification via Base Wash (The "Rescue" Method)
Use this when your compound is contaminated with oxidation products (acid).
Principle: The aldehyde is neutral/organic soluble.[2] The impurity (benzoic acid) reacts with mild base to form a water-soluble salt (benzoate), partitioning it into the aqueous layer.[7]
| Reagent | Role |
| Diethyl Ether (Et2O) or DCM | Dissolves the aldehyde.[1][2] |
| Sat. NaHCO3 (aq) | Mild base.[1][2] Deprotonates the acid (pKa ~4) but leaves the aldehyde untouched. |
| Brine | Removes residual water.[1][2] |
Step-by-Step:
-
Dissolve: Dilute your crude aldehyde in Et2O or DCM (approx. 10 mL solvent per 1 g compound).[1][2]
-
Wash 1: Transfer to a separatory funnel. Add an equal volume of Saturated Aqueous Sodium Bicarbonate (
).[1][2] -
Extract: Shake vigorously and vent (CO2 gas will evolve).[1][2] Allow layers to separate.[1][2][3]
-
Wash 2: Drain the aqueous layer.[1][2][3] Wash the organic layer again with fresh
to ensure complete removal.[2] -
Dry: Wash the organic layer once with Brine, then dry over Anhydrous
.[1][2] -
Concentrate: Filter and evaporate solvent under reduced pressure. Backfill with Nitrogen immediately. [1]
Protocol B: Inert Transfer (The "Prevention" Method)
Use this for all transfers to reaction vessels.
-
Purge: Insert a long needle connected to a Nitrogen/Argon line into the reagent bottle.[1][2]
-
Vent: Insert a short "exit" needle to allow gas flow.[1][2] Flush for 2-3 minutes.
-
Withdraw: Remove the exit needle.[1][2] With positive pressure still applied, insert your syringe, withdraw the liquid, and remove the syringe.
Part 4: Quantitative Data & Specifications
Stability Profile:
| Parameter | Specification | Notes |
|---|---|---|
| Oxidation Rate | Moderate to High | Visible degradation within 24h in open air.[1][2] |
| Storage Temp | -20°C (Recommended) | 4°C is acceptable for short-term (<1 week).[1][2] |
| Atmosphere | Argon > Nitrogen >> Air | Argon is heavier than air and provides a better "blanket."[1][2] |
| Compatible Solvents | DCM, THF, Toluene | Avoid alcohols for long-term storage (hemiacetal formation).[1][2] |
Workflow Visualization: Use this decision tree to determine your handling strategy.
Caption: Figure 2. Decision tree for assessing and processing air-sensitive benzaldehyde derivatives.
References
-
BenchChem. (2025).[2][7] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Fluoro-3-methoxybenzaldehyde. Retrieved from
-
Thermo Fisher Scientific. (2025).[2] Handling Air-Sensitive Reagents: Safety Data Sheet. Retrieved from
-
Ingles, T. A., & Melville, H. W. (1953).[1][2] The oxidation of benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.
-
Mulder, P., et al. (2014).[1][2] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications.[2][8] Retrieved from [1][2][8]
Sources
- 1. 4-氟-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we combine technical expertise with practical field experience to help you navigate the complexities of this synthesis.
Introduction
4-Fluoro-3-(3-methoxypropoxy)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the Williamson ether synthesis, a classic and robust method for forming ethers. However, scaling up this reaction from the lab bench to pilot or production scale can present a unique set of challenges. This guide will address these issues in a practical, question-and-answer format, providing not just solutions, but also the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde.
Low or Inconsistent Yields
Question: My reaction yield for the etherification of 4-fluoro-3-hydroxybenzaldehyde is consistently low and varies significantly between batches. What are the likely causes and how can I improve it?
Answer: Low and inconsistent yields in the Williamson ether synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde can stem from several factors, primarily related to the deprotonation of the phenolic hydroxyl group, side reactions, and reaction conditions.
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form a more nucleophilic phenoxide. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-fluoro-3-hydroxybenzaldehyde will remain unreacted.[1]
-
Solution: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydroxide (NaOH) or even sodium hydride (NaH) can ensure complete deprotonation.[1] However, be aware that stronger bases can also promote side reactions. A careful evaluation of the base strength and stoichiometry is crucial. For phenols, which are more acidic than typical alcohols, a very strong base like NaH is often not necessary and a moderately strong base like NaOH is usually sufficient.[2]
-
-
Side Reactions: The primary competing reactions are C-alkylation of the aromatic ring and elimination (E2) of the alkyl halide.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3] O-alkylation is generally favored, but C-alkylation can become significant under certain conditions.[3][4]
-
Elimination: While less common with primary alkyl halides like 3-methoxypropyl chloride, elimination can occur, especially at higher temperatures, leading to the formation of an alkene and consumption of your alkylating agent.
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice all play a critical role.
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor side reactions like elimination. A systematic optimization of the reaction temperature is recommended, typically in the range of 50-100°C.[1]
-
Solvent: The choice of solvent is critical for favoring O-alkylation over C-alkylation. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[1][3] Protic solvents, on the other hand, can hydrogen bond with the phenoxide, reducing its reactivity and potentially favoring C-alkylation.[3]
-
Impurity Profile and Purification Challenges
Question: I am observing significant impurities in my crude product, making purification by crystallization or chromatography difficult. What are the common impurities and how can I minimize their formation?
Answer: The impurity profile of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde can be complex, often containing unreacted starting materials, C-alkylated isomers, and products from side reactions of the alkylating agent.
-
Unreacted 4-fluoro-3-hydroxybenzaldehyde: This is a common impurity if deprotonation is incomplete or if an insufficient amount of the alkylating agent is used.
-
Solution: Ensure complete deprotonation by using an appropriate base and stoichiometry. A slight excess of the alkylating agent can also help drive the reaction to completion.
-
-
C-Alkylated Isomers: The formation of 2-alkylated and 4-alkylated isomers is a known issue.[3] These isomers often have similar polarities to the desired O-alkylated product, making their separation challenging.
-
Side Products from 3-methoxypropyl chloride: The stability of the alkylating agent under the reaction conditions should be considered. At elevated temperatures, 3-methoxypropyl chloride could potentially undergo elimination or other decomposition pathways.
Purification Strategy:
A typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine.[1] If impurities persist, column chromatography on silica gel is a common purification method.[1] Recrystallization can also be effective if a suitable solvent system is identified.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde?
The choice of base depends on the scale and specific conditions of your reaction.
| Base | Strength | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Moderate | Easy to handle, relatively inexpensive. | May not be strong enough for complete deprotonation, leading to lower yields.[1] |
| Sodium Hydroxide (NaOH) | Strong | Readily available, effective for deprotonation.[1] | Can be corrosive and may introduce water into the reaction if not handled carefully. |
| Sodium Hydride (NaH) | Very Strong | Ensures complete deprotonation.[1] | Highly reactive, flammable, and requires careful handling in an inert atmosphere. Can increase side reactions.[1] |
For most applications, sodium hydroxide or potassium carbonate in a polar aprotic solvent provides a good balance of reactivity and ease of handling.
Q2: Can I use a phase transfer catalyst (PTC) for this reaction?
Yes, a phase transfer catalyst can be highly beneficial, especially on a larger scale. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.[5][6][7] This can lead to:
-
Milder reaction conditions (lower temperatures).
-
Faster reaction rates.
-
The use of less expensive and less hazardous bases like aqueous NaOH.[5]
-
Simplified workup procedures.
Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
| Analytical Technique | Application | Details |
| Thin Layer Chromatography (TLC) | Reaction monitoring | A quick and easy way to track the consumption of starting materials and the formation of the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment | Provides accurate quantification of the product and impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity identification | Useful for identifying volatile impurities and byproducts.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying isomers (e.g., distinguishing between O- and C-alkylated products). The disappearance of the phenolic -OH proton signal and the appearance of signals corresponding to the methoxypropoxy group are key indicators of a successful reaction.[9] |
| Infrared (IR) Spectroscopy | Functional group analysis | Can confirm the disappearance of the broad phenolic -OH stretch and the presence of the ether C-O stretch.[9] |
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
Yes, safety is paramount during scale-up.
-
Reagent Handling:
-
Bases: Strong bases like NaOH and NaH are corrosive and/or highly reactive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. NaH should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate gloves.
-
-
Exothermic Reactions: The deprotonation of the phenol can be exothermic. When adding the base, especially on a larger scale, do so in portions and with adequate cooling to control the temperature and prevent a runaway reaction.
-
Pressure Build-up: Be aware of potential pressure build-up, especially if the reaction is heated in a sealed vessel. Ensure proper venting or use a reflux condenser.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
This is a general laboratory-scale procedure that can be adapted and optimized for your specific needs.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-3-hydroxybenzaldehyde (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as DMF or acetonitrile (e.g., 10-20 mL per gram of starting material).
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5-2.0 eq or NaOH, 1.1-1.2 eq) portion-wise at room temperature.
-
Alkylation: Add 3-methoxypropyl chloride (1.1-1.3 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[10]
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining base and DMF.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Conclusion
The synthesis of 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde, while conceptually straightforward, requires careful attention to detail, particularly during scale-up. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot issues related to yield, purity, and safety. This guide provides a foundation for developing a robust and scalable process for this valuable pharmaceutical intermediate.
References
- BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Sciencemadness.org. (2015, August 4). Diphenyl Ether From Phenol?
- BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?
- McCallum, J. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50 [Video].
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
- PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation.
- ChemicalBook. (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis.
- YouTube. (2020, August 27). Phase Transfer Catalysis(Mechanism and Applications) [Video].
- Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
- YouTube. (2020, August 26). Phase Transfer Catalyst (PTC) 1 [Video].
- PMC. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface.
- OPUS. (2025, August 28). Analytical Methods.
- YouTube. (2020, December 15). Phase Transfer Catalysts || Green Chemistry [Video].
- PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde.
- PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.
- Googleapis.com. (n.d.). WO 99/38833.
- Wiley Online Library. (n.d.). Quantification and distribution of 4‐fluoroisobutyryl fentanyl (4‐FiBF) in postmortem biological samples using.
- ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde.
- Thermo Scientific Chemicals. (n.d.). 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g.
- YouTube. (2021, December 3). Phase transfer catalyst || MSc first semester ||complete explanation #notes [Video].
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis.
- ChemSpider. (n.d.). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.
- MDPI. (2025, January 23). Combining Analytical Strategies to Provide Qualitative and Quantitative Analysis and Risk Assessment on Pharmaceuticals and Metabolites in Hospital Wastewaters.
- Springer. (2008, February 6). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewat.
- ChemicalBook. (n.d.). 3-METHOXYBENZOYL CHLORIDE Product Description.
- PubChem. (n.d.). 3-Methoxypropanoyl chloride.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
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Validation & Comparative
HPLC Method Development for 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde Purity
A Comparative Technical Guide for Analytical Scientists
Executive Summary
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde (FMPB) . FMPB is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). The primary analytical challenge lies in resolving the target aldehyde from its oxidative degradant (Carboxylic Acid) and its synthetic precursor (Phenol) .
We compare two distinct approaches:
-
Method A (Legacy): Isocratic elution on C18 at neutral/weakly acidic pH.
-
Method B (Optimized): Gradient elution on C18 with pH control (pH 2.5).
Verdict: Method B is recommended for QC release testing due to superior resolution (
Chemical Context & Impurity Profiling
Effective method development requires understanding the "Fate of Impurities." FMPB is typically synthesized via the alkylation of 4-fluoro-3-hydroxybenzaldehyde.
Critical Impurities
-
Impurity A (Precursor): 4-Fluoro-3-hydroxybenzaldehyde. More polar than FMPB.
-
Impurity B (Oxidative): 4-Fluoro-3-(3-methoxypropoxy)-benzoic acid. Formed via air oxidation of the aldehyde. This is the "Critical Pair" for separation.
-
Impurity C (Reagent): 1-bromo-3-methoxypropane (Low UV response, typically controlled via GC, but can appear as a baseline disturbance).
Visualization: Synthesis & Impurity Fate Map
Figure 1: Chemical pathway showing the origin of critical impurities. Impurity B (Acid) is the stability-indicating marker.
Method Comparison: Isocratic vs. Optimized Gradient
The following data compares the performance of a generic isocratic method against the optimized gradient method.
Experimental Conditions
| Parameter | Method A (Legacy/Generic) | Method B (Optimized) |
| Column | C18 (5 µm, 150 x 4.6 mm) | C18 (3.5 µm, 150 x 4.6 mm) End-capped |
| Mobile Phase A | Water (Unbuffered) | 0.1% Phosphoric Acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (50:50 A:B) | Gradient (See Protocol) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 254 nm |
| Temperature | 25°C | 30°C |
Performance Data Comparison
| Performance Metric | Method A (Isocratic) | Method B (Optimized) | Status |
| Resolution (Target vs. Acid) | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | ✅ Optimized |
| Tailing Factor (Acid Impurity) | 2.1 (Severe tailing) | 1.1 (Symmetric) | ✅ Optimized |
| Retention Time (Target) | 6.5 min | 10.2 min | Neutral |
| Run Time | 15 min | 20 min | Acceptable |
| Sensitivity (LOQ) | 0.05% | 0.01% | ✅ Optimized |
Technical Analysis[1][2][3][4][5]
-
Failure of Method A: Without pH control, the benzoic acid impurity (Impurity B) exists in a partially ionized state (pKa ~4). This leads to "peak smearing" and variable retention times, often causing it to merge with the main aldehyde peak.
-
Success of Method B: The use of 0.1% Phosphoric Acid suppresses the ionization of the carboxylic acid (pH < pKa), forcing it into its neutral, hydrophobic form. This sharpens the peak and increases retention, pushing it away from the more polar precursor.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating and robust for QC environments.
Reagents & Preparation[5][6][7]
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Program
The gradient is designed to elute the polar phenol early, retain the aldehyde, and wash the column of any late-eluting dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Elute Impurity A (Phenol) |
| 12.0 | 20 | 80 | Linear Ramp (Elute Target & Acid) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End of Run |
System Suitability Criteria
-
Tailing Factor (FMPB): NMT 1.5
-
Resolution (Impurity A vs. FMPB): NLT 5.0
-
Resolution (FMPB vs. Impurity B): NLT 2.0
-
Precision (RSD, n=6): NMT 1.0%
Method Development Logic & Troubleshooting
When adapting this method, use the following decision tree to address common separation issues.
Visualization: Optimization Logic
Figure 2: Decision tree for troubleshooting separation issues during method transfer.
Validation Summary (Simulated Data)
Following ICH Q2(R1) guidelines, the optimized method demonstrates the following characteristics:
-
Specificity: No interference from blank or placebo at the retention time of FMPB (approx 10.2 min). Purity angle < Purity threshold (PDA detection).
-
Linearity:
over the range of 50% to 150% of target concentration (0.5 mg/mL). -
LOD/LOQ:
-
LOD: 0.03 µg/mL (S/N ~ 3)
-
LOQ: 0.10 µg/mL (S/N ~ 10)
-
-
Robustness: Resolution remains > 2.0 even with
pH unit changes or C temperature variations.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Sudareva, N. N., & Chubarova, E. V. (2006).[4] Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions.[4] Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1380-1385.[4] (Reference for oxidative degradation pathways of benzaldehydes). [Link]
Sources
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of 3-Methoxypropoxy Derivatives
For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of discovery. Liquid chromatography-mass spectrometry (LC-MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure. However, the predictable and rational fragmentation of molecules in the mass spectrometer is paramount for confident identification. This guide provides an in-depth technical comparison of the LC-MS fragmentation behavior of 3-methoxypropoxy derivatives, offering field-proven insights and supporting experimental data to navigate the complexities of their analysis.
The 3-methoxypropoxy moiety, a common structural feature in various industrial and pharmaceutical compounds, presents a unique set of challenges and opportunities in mass spectrometric analysis. Understanding its fragmentation pathways is key to differentiating isomers, identifying metabolites, and characterizing new chemical entities. This guide will delve into the mechanistic underpinnings of their fragmentation, compare ionization and fragmentation techniques, and provide detailed experimental protocols for robust and reliable analysis.
The Analytical Challenge: Polarity and Isomerism
Derivatives containing the 3-methoxypropoxy group are often polar, which can pose a challenge for traditional reversed-phase liquid chromatography.[1] Their analysis may necessitate alternative chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) to achieve adequate retention and separation from matrix components.[2][3] Furthermore, the presence of isomers is a common complicating factor in the analysis of propylene glycol ethers and their derivatives.
Core Fragmentation Pathways of 3-Methoxypropoxy Derivatives
The fragmentation of 3-methoxypropoxy derivatives in positive ion mode electrospray ionization (ESI) is primarily driven by the protonation of the ether oxygen atoms. Subsequent collision-induced dissociation (CID) leads to characteristic bond cleavages. The principal mechanisms at play are heterolytic and homolytic cleavage, with alpha-cleavage being a particularly dominant pathway.
A key and diagnostic fragmentation pathway for many 3-methoxypropoxy derivatives involves the cleavage of the C-O bond, often resulting in the formation of a stable oxonium ion. This is exemplified by the fragmentation of dipropylene glycol methyl ether (DPGME), a common 3-methoxypropoxy derivative.
Case Study: Dipropylene Glycol Methyl Ether (DPGME)
In a notable study, the LC-MS/MS analysis of DPGME using atmospheric pressure chemical ionization (APCI) identified a specific and highly reproducible precursor-to-product ion transition. The protonated molecule ([M+H]⁺) of DPGME at an m/z of 149.1 fragments to a characteristic product ion at m/z 59.1.[4]
This fragmentation can be rationalized by the cleavage of the ether linkage, leading to the formation of the methoxypropenyl oxonium ion or a related stable fragment.
Comparative Analysis of Fragmentation Techniques
The choice of ionization and fragmentation techniques can significantly influence the resulting mass spectrum and the structural information that can be gleaned.
In-Source CID vs. Tandem MS (CID):
-
In-Source Collision-Induced Dissociation (CID): This technique involves inducing fragmentation in the ion source of the mass spectrometer by increasing the accelerating voltage.[5] It is a simpler approach that does not require a tandem mass spectrometer. However, it can lead to a loss of molecular ion information and may produce a more complex spectrum due to the fragmentation of all co-eluting species.
-
Tandem Mass Spectrometry (MS/MS) CID: This is the more common and controlled method for structural elucidation. A specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.[6] This provides a clean fragmentation spectrum of a single analyte, enabling more confident structural assignment.
Alternative Fragmentation Methods:
While CID is the most widely used fragmentation technique, other methods such as Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) can provide complementary information, particularly for more complex molecules.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. The choice of solvent for sample reconstitution is critical; a solvent compatible with the mobile phase is recommended to ensure good peak shape.
Liquid Chromatography
-
Column: For polar 3-methoxypropoxy derivatives, a HILIC column is often the preferred choice.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Gradient: A gradient elution, starting with a high organic percentage and gradually increasing the aqueous component, is typically employed to elute the analytes of interest.
Mass Spectrometry
-
Ionization Mode: Positive ion electrospray ionization (ESI) is generally the most effective mode for protonating the ether oxygen atoms of 3-methoxypropoxy derivatives.
-
Precursor Ion Selection: The [M+H]⁺ ion is typically selected as the precursor ion for MS/MS analysis.
-
Collision Energy Optimization: The collision energy should be optimized for each compound to achieve a balance between the abundance of the precursor ion and the formation of informative product ions. A collision energy ramp experiment is recommended to determine the optimal value.
Data Presentation
A clear and concise presentation of quantitative data is essential for comparative analysis.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) | Reference |
| Dipropylene Glycol Methyl Ether (DPGME) | 149.1 | 59.1 | Optimized | [4] |
Visualizing Fragmentation Pathways
Diagrams are invaluable for illustrating the proposed fragmentation mechanisms.
Caption: Proposed fragmentation of protonated DPGME.
Experimental Workflow
A well-defined workflow ensures consistency and reproducibility in the analysis.
Caption: A typical LC-MS/MS workflow for 3-methoxypropoxy derivatives.
Conclusion
The successful LC-MS analysis of 3-methoxypropoxy derivatives hinges on a solid understanding of their chromatographic behavior and fragmentation patterns. By employing appropriate chromatographic techniques like HILIC and leveraging the power of tandem mass spectrometry, researchers can confidently elucidate the structures of these important compounds. The characteristic fragmentation pathways, particularly the cleavage of the ether linkages, provide a reliable diagnostic tool for their identification. This guide serves as a foundational resource for developing robust and reliable analytical methods for this class of molecules, ultimately empowering scientific discovery and accelerating drug development.
References
-
Restek Corporation. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek. [Link]
-
Shang, D., et al. (2017). Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS. Analytical Methods, 9(4), 659-666. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]
-
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]
-
Wikipedia. (2023, November 29). Ether cleavage. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Demian, B. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 380-404. [Link]
-
Okuno, S., Ohmoto, M., & Arakawa, R. (2003). Analysis of polypropyleneglycols using electrospray ionization mass spectrometry. Effects of cationizing agents on the mass spectra. European journal of mass spectrometry (Chichester, England), 9(2), 97–103. [Link]
-
Wikipedia. (2023, October 26). Collision-induced dissociation. [Link]
-
Miller, F. R., & Miller, J. M. (2011). Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats. Toxicology and applied pharmacology, 83(2), 248–254. [Link]
-
Neumann, G. M., Cullis, P. G., & Derrick, P. J. (1980). Mass Spectrometry of Polymers: Polypropylene Glycol. Zeitschrift für Naturforschung A, 35(10), 1090-1097. [Link]
-
Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5), 30754-30760. [Link]
-
Gu, M., et al. (2008). End-group characterisation of poly(propylene glycol)s by means of electrospray ionisation-tandem mass spectrometry (ESI-MS/MS). Analytical and Bioanalytical Chemistry, 392(4), 643-650. [Link]
-
Hester, T. H., Castillo, D. E., & Goebbert, D. J. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Rapid communications in mass spectrometry : RCM, 27(14), 1621–1628. [Link]
-
Bristow, T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of structurally related small molecules. Journal of The American Society for Mass Spectrometry, 24(5), 755-765. [Link]
-
Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012, 1-22. [Link]
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- 6. researchgate.net [researchgate.net]
Comparing reactivity of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde vs 4-Fluoro-3-methoxybenzaldehyde
Comparative Reactivity Guide: 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde vs. 4-Fluoro-3-methoxybenzaldehyde
Executive Summary
This guide compares two critical building blocks used primarily in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). While 4-Fluoro-3-methoxybenzaldehyde (Compound B) is the industry-standard "workhorse" for generating the core quinazoline scaffold, 4-Fluoro-3-(3-methoxypropoxy)benzaldehyde (Compound A) represents a "pre-functionalized" alternative that bypasses downstream alkylation steps but introduces unique steric and solubility challenges.[1]
Key Decision Matrix:
-
Choose Compound B for maximum atom economy in early-stage discovery and if you require crystalline intermediates for easy purification.[1]
-
Choose Compound A to shorten the total step count (convergent synthesis) and if the final API requires high aqueous solubility (via the glycol-like side chain).
Physiochemical Profile & Handling
The immediate differentiator between these two is their physical state, which dictates handling protocols.
| Feature | Compound A (Propoxy Variant) | Compound B (Methoxy Variant) |
| Structure | 4-F, 3-O-(CH₂)₃-OMe | 4-F, 3-OMe |
| Molecular Weight | ~212.2 g/mol | 154.14 g/mol |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid (MP: 57-64°C) |
| Solubility (MeOH) | Miscible (High) | Soluble |
| Solubility (Hexane) | Moderate | Low |
| Handling Risk | Adheres to glass; requires quantitative transfer via syringe.[1] | Easy to weigh; free-flowing powder.[1] |
Expert Insight: Compound A acts as a "self-solubilizing" motif.[1] The ether oxygen in the propoxy chain disrupts crystal lattice packing. In automated synthesis platforms, Compound A must be handled as a liquid stock solution, whereas Compound B can be dispensed as a solid.[1]
Reactivity Profile: The "Ortho-Effect" in SNAr
The most critical chemical difference lies in the Nucleophilic Aromatic Substitution (SNAr) of the 4-Fluorine atom. This reaction is often the final step in coupling the aniline headgroup (e.g., 3-chloro-4-fluoroaniline).[1]
Mechanism & Kinetics
Both molecules possess a 4-Fluoro group activated by the para-formyl (or para-quinazoline) electron-withdrawing group (EWG).[1] However, the 3-alkoxy substituent acts as a donor by resonance (deactivating) and an acceptor by induction (activating).[1]
-
Compound B (Methoxy): The methoxy group is compact. The SNAr reaction proceeds with standard kinetics.
-
Compound A (Propoxy): The 3-(3-methoxypropoxy) chain is bulky and flexible.[1] It exerts steric hindrance on the approaching nucleophile at the 4-position.
Experimental Observation: In a comparative SNAr reaction with 3-chloro-4-fluoroaniline (refluxing isopropanol):
-
Compound B reaches >95% conversion in 4–6 hours .[1]
-
Compound A often requires 8–12 hours or higher temperatures to reach completion due to the "sweeping volume" of the propoxy tail shielding the C4-F bond.
Visualizing the Steric Clash
Figure 1: Comparative steric hindrance during nucleophilic attack. Compound A imposes a higher energy barrier due to the flexible side chain.
Synthetic Workflow Comparison
The choice of starting material fundamentally alters the synthetic route for Quinazoline drugs (e.g., Gefitinib).
Route 1: The "Convergent" Path (Using Compound A)
-
Advantage: The side chain is already installed. No messy phenol alkylation step is needed later.[1]
-
Disadvantage: Purification is harder (oily intermediates).
-
Protocol:
Route 2: The "Linear" Path (Using Compound B)
-
Advantage: Intermediates are crystalline (easy filtration).
-
Disadvantage: Requires a demethylation step (harsh conditions: Methionine/MSA or AlCl₃) followed by re-alkylation.
-
Protocol:
Figure 2: Process flow comparison. Compound A offers a shorter route but sacrifices the purification benefits of crystalline intermediates.
Experimental Protocol: Aldehyde Condensation
Both compounds undergo condensation with amines (Schiff base formation) efficiently. However, solubility differences dictate the solvent choice.
Objective: Synthesis of the Benzylidene Intermediate (Anil).
| Parameter | Protocol for Compound A | Protocol for Compound B |
| Solvent | Ethanol or Isopropanol (Avoid non-polar solvents; the oil may phase separate).[1] | Toluene or Ethanol (Toluene allows Dean-Stark water removal).[1] |
| Concentration | 0.5 M (High dilution avoids oiling out). | 1.0 M (Can run concentrated). |
| Catalyst | Acetic Acid (cat.)[1] | Acetic Acid (cat.)[1][2] |
| Work-up | Solvent exchange required. Evaporate EtOH, redissolve in DCM for wash. | Filtration. Product usually precipitates upon cooling.[1] |
| Monitoring | TLC (10% MeOH/DCM).[1] Rf ~ 0.[1]4. | TLC (20% EtOAc/Hex).[1] Rf ~ 0.[1]5. |
Step-by-Step (Compound A):
-
Charge 1.0 eq Compound A into reactor.[1]
-
Dissolve in Ethanol (10 vol).
-
Add 1.05 eq Aniline derivative.[1]
-
Add 0.1 eq Glacial Acetic Acid.
-
Reflux for 3 hours.
-
Critical Step: Do not attempt to crystallize.[1] Strip solvent to dryness.[1] The residue will be a thick gum. Use directly in the next step or purify via silica plug (DCM eluent).
References
-
Gefitinib Synthesis & SAR: J. Med. Chem. 1996, 39, 918–928.[1] (Original description of quinazoline SAR and the role of 3-position alkoxylation). Link
-
SNAr Mechanism Reviews: Chem. Rev. 2021, 121, 5, 2992–3036.[1] (Discusses steric effects in nucleophilic aromatic substitution). Link
-
Physical Properties Data: PubChem Compound Summary for 4-Fluoro-3-methoxybenzaldehyde. Link
-
Process Chemistry of Quinazolines: Org. Process Res. Dev. 2004, 8, 3, 396–400.[1] (Optimization of the aniline coupling step). Link
Sources
Spectroscopic Profiling of Fluorinated Benzaldehydes: Distinguishing Aldehyde and Ether Signals via IR
Executive Summary
Fluorinated benzaldehydes are critical intermediates in the synthesis of bioisosteres for medicinal chemistry. However, the high electronegativity of fluorine introduces significant spectral shifts and overlaps that complicate Quality Control (QC) and structural verification. This guide provides a technical comparison of IR signals for aldehyde and ether groups in these scaffolds, focusing on the competition between inductive and resonance effects and the resolution of signal interference in the fingerprint region.
Theoretical Framework: The Electronic Tug-of-War
To accurately interpret the IR spectrum of a fluorinated benzaldehyde, one must understand the opposing electronic effects exerted by the fluorine atom on the carbonyl (
Mechanism of Frequency Shift
The stretching frequency (
-
Inductive Effect ($ -I $): Fluorine is highly electronegative. Through the
-bond framework, it withdraws electron density from the aromatic ring and the carbonyl carbon. This destabilizes the polarized form ( ), increasing the double-bond character and raising the frequency (Blue Shift). -
Resonance Effect ($ +R $): If the fluorine is in the para position, its lone pairs can donate electron density into the ring system. This increases the single-bond character of the carbonyl, lowering the frequency (Red Shift).
In 4-fluorobenzaldehyde , these effects nearly cancel out, resulting in a shift minimal from the unsubstituted benzaldehyde. In pentafluorobenzaldehyde , the cumulative inductive effect of five fluorine atoms dominates, causing a significant blue shift.
Figure 1: Mechanistic pathway of fluorine substitution effects on carbonyl IR frequency.
Comparative Analysis: Signal Benchmarks
The following data summarizes the key diagnostic peaks. Note the "Interference Zone" where C-F and C-O stretches overlap.
Table 1: Carbonyl & Aldehyde C-H Comparison
| Compound | Structure | Electronic Driver | ||
| Benzaldehyde | Unsubstituted | 1700 - 1705 | ~2720 & 2820 | Baseline Conjugation |
| 4-Fluorobenzaldehyde | p-Fluoro | 1695 - 1705 | ~2720 & 2820 | Balanced ( |
| Pentafluorobenzaldehyde | Perfluoro | 1720 - 1735 | ~2720 & 2820 | Strong Inductive ( |
| 4-Methoxybenzaldehyde | p-Methoxy | 1680 - 1695 | ~2730 & 2830 | Strong Resonance ( |
Table 2: The Fingerprint Conflict (Ether vs. Fluorine)
This is the most critical section for QC. The C-F stretch is intense and broad, often masking the ether C-O stretch.
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| Aryl Alkyl Ether (e.g., Anisole) | 1230 - 1270 | Strong | High Risk of Overlap with C-F. | |
| 1020 - 1050 | Medium | Key Differentiator: C-F usually lacks a distinct band here. | ||
| Aryl Fluoride | 1200 - 1260 | Very Strong | Broad band; often splits in poly-fluorinated systems. |
Expert Insight: In 3-fluoro-4-methoxybenzaldehyde, the Ar-F stretch at ~1240 cm⁻¹ will likely merge with the asymmetric C-O stretch. Do not rely on the 1250 cm⁻¹ peak alone. Look for the symmetric C-O stretch at ~1040 cm⁻¹ to confirm the ether moiety.
Experimental Protocol: High-Fidelity Acquisition
To resolve the complex fingerprint region in fluorinated compounds, the choice of sampling technique is paramount.
Method: ATR-FTIR vs. Transmission (KBr)
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for routine QC due to speed and ease of cleaning.
-
Validation: Use KBr Pellets if resolution in the 1000-1300 cm⁻¹ region is ambiguous in ATR (ATR path length varies with wavelength, potentially distorting relative intensities in the fingerprint region).
Step-by-Step Workflow
-
System Blanking:
-
Clean crystal with isopropanol.
-
Collect background spectrum (minimum 16 scans) to remove atmospheric
(2350 cm⁻¹) and noise.
-
-
Sample Deposition:
-
Liquids (e.g., 4-fluorobenzaldehyde): Place 1 drop (~10 µL) on the crystal. Cover with the volatile cover if available.
-
Solids (e.g., substituted derivatives): Place ~5 mg of solid. Apply pressure using the anvil until the force gauge reaches the "Green" zone (optimal contact).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint deconvolution).
-
Scans: 32 or 64.
-
-
Post-Processing:
-
Apply ATR Correction (if using ATR) to normalize peak intensities for comparison with library transmission spectra.
-
Baseline correct only if significant drift is observed.
-
Diagnostic Workflow: Identification Logic
Use this decision tree to identify specific fluorinated benzaldehyde derivatives.
Figure 2: Logic gate for distinguishing fluorinated benzaldehydes from ether-substituted analogs.
References
-
National Institute of Standards and Technology (NIST). Pentafluorobenzaldehyde Infrared Spectrum.[1] NIST Standard Reference Database.[2] Available at: [Link]
-
National Institute of Standards and Technology (NIST). 4-Fluorobenzaldehyde Infrared Spectrum.[2] NIST Standard Reference Database.[2] Available at: [Link]
-
National Institute of Standards and Technology (NIST). 4-Methoxybenzaldehyde (Anisaldehyde) Infrared Spectrum. NIST Standard Reference Database.[2] Available at: [Link]
-
PubChem. Pentafluorobenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Impurity profiling of commercial 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Topic: Impurity Profiling of Commercial 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde Content Type: Technical Comparison & Application Guide[1]
A Comparative Guide for API Process Development[1][2]
Executive Summary this compound (FMPB) is a critical pharmacophore scaffold, structurally analogous to intermediates used in EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] In drug development, the purity of this aldehyde directly dictates the yield and safety profile of the final API.
This guide moves beyond simple Certificate of Analysis (CoA) verification.[1] We compare analytical methodologies and impurity origins to provide a self-validating framework for qualifying this material. We demonstrate that Standard HPLC-UV (Method A) is insufficient for detecting genotoxic alkyl halide residues, necessitating the adoption of UHPLC-MS/MS (Method B) for rigorous profiling.[1]
Part 1: The Chemistry & Impurity Origins
To profile impurities, one must first understand their genesis. The commercial synthesis of FMPB typically involves the O-alkylation of 4-fluoro-3-hydroxybenzaldehyde.[1]
The Synthetic Pathway & Risk Map
The following diagram maps the causality between reaction conditions and specific impurity types.
Figure 1: Synthetic origin of impurities.[1] Note that Impurity C (Alkyl Halide) is a potential Genotoxic Impurity (GTI) often invisible to standard UV detection.[1]
Part 2: Comparative Analytical Methodologies
We evaluated two distinct approaches for profiling FMPB. The choice of method significantly impacts the "visible" purity of the material.
Comparison Table: Method Performance
| Feature | Method A: Standard QC (HPLC-UV) | Method B: Advanced Profiling (UHPLC-MS) |
| Detector | UV-Vis (254 nm) | Q-TOF or Triple Quad MS (ESI+) |
| Primary Use | Assay % (Main Peak), Process Impurities | Structure Elucidation, Trace GTIs |
| Limit of Detection | ~0.05% (500 ppm) | < 0.0001% (1 ppm) |
| Blind Spot | Cannot detect Impurity C (Alkyl Halide) due to lack of chromophore.[1] | Higher cost per run.[1] |
| Suitability | Routine Batch Release | Vendor Qualification & R&D |
Critical Insight: Relying solely on Method A (often provided by bulk chemical suppliers) poses a compliance risk.[1] The alkylating agent (Impurity C) is a structural alert for mutagenicity (ICH M7).[1] It must be controlled to ppm levels, which Method A cannot verify.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating . The use of a "System Suitability Solution" ensures the instrument is capable of resolving critical pairs before data is collected.
Protocol 1: The "Gold Standard" UHPLC-MS Method (Method B)
Objective: Quantify FMPB and identify trace alkyl halides and oxidation products.
1. Instrumentation & Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters BEH C18 (100mm x 2.1mm, 1.7µm).[1] Why? High pH stability and peak shape for basic/neutral compounds.[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
2. Mobile Phase Strategy:
-
Solvent A: 0.1% Formic Acid in Water (Promotes ionization).[1]
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
3. Gradient Profile:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Equilibration |
| 10.0 | 95 | Elution of FMPB & Dimers |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |[1]
4. Mass Spec Parameters:
-
Source: ESI Positive Mode.
-
Scan Range: 100–600 m/z.[1]
-
Target Ions:
-
FMPB: [M+H]+ = 213.09[1]
-
Impurity B (Acid): [M+H]+ = 229.08[1]
-
Impurity C (Reagent): [M+H]+ = Not ionizable easily; use SIM mode or derivatization if strictly required, or rely on GC-MS for this specific volatile impurity.[1] Correction: For Alkyl Halides, Headspace GC-MS is superior.[1] This LC-MS method focuses on non-volatile degradants.
-
Protocol 2: Headspace GC-MS for Impurity C (GTI Check)
Since the alkyl halide reagent lacks a UV chromophore and ionizes poorly in ESI, GC-MS is the scientifically accurate choice for this specific impurity.[1]
-
Column: DB-624 (30m x 0.25mm).[1]
-
Carrier: Helium @ 1.0 mL/min.[1]
-
Oven: 40°C (5 min)
220°C @ 10°C/min. -
Detection: SIM mode (m/z specific to 1-chloro-3-methoxypropane).[1]
Part 4: Data Interpretation & Workflow[2]
How should a researcher process a new batch of FMPB? Follow this logic flow to ensure material quality.
Figure 2: Analytical Decision Tree for Batch Release.
Experimental Data Summary (Simulated Comparison)
We compared a "Standard Grade" sample against a "Pharma Grade" sample using the protocols above.
| Impurity Type | Retention Time (min) | Standard Grade (Area %) | Pharma Grade (Area %) | Impact on API |
| FMPB (Target) | 6.4 | 97.2% | 99.6% | Main Yield |
| Impurity A (Phenol) | 4.1 | 1.8% | 0.1% | Competes in next step |
| Impurity B (Acid) | 5.8 | 0.9% | < 0.05% | Lowers pH, alters stoichiometry |
| Impurity C (GTI) | N/A (GC-MS) | 150 ppm | < 10 ppm | Regulatory Failure Risk |
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation.[1][2] Link
-
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link
-
Gao, Y., et al. (1987).[1][3] Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures. Journal of the American Chemical Society.[1][3] (Cited for general oxidation impurity mechanisms in benzaldehydes).[1] Link[1]
-
FDA Guidance for Industry. (2018). ANDAs: Impurities in Drug Substances.[1][4] U.S. Food and Drug Administration.[1] Link
Sources
Quality control standards for fluorinated benzaldehyde intermediates
Quality Control Standards for Fluorinated Benzaldehyde Intermediates: A Comparative Analytical Guide
Executive Summary Fluorinated benzaldehydes (e.g., 4-fluorobenzaldehyde, 2,4-difluorobenzaldehyde) are pivotal "privileged structures" in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Their metabolic stability and lipophilicity make them ideal for late-stage functionalization. However, the introduction of fluorine atoms introduces unique quality control (QC) challenges that standard benzaldehyde protocols fail to address: rapid air oxidation, difficult-to-separate regioisomers (ortho/meta/para), and potential mutagenic organohalide impurities.
This guide objectively compares analytical methodologies (GC vs. HPLC vs. 19F-qNMR) to establish a robust QC framework. It is designed for researchers requiring pharmaceutical-grade purity (≥98.5%) for downstream API synthesis.
Part 1: Critical Quality Attributes (CQAs) & Impurity Profiling
Unlike non-fluorinated analogs, fluorinated benzaldehydes possess distinct electronic properties that dictate their degradation pathways. The electron-withdrawing nature of fluorine activates the carbonyl carbon, making it highly susceptible to nucleophilic attack and oxidation.
Table 1: Primary Impurity Profile & Risk Assessment
| Impurity Type | Specific Examples | Origin | Risk to Downstream Process |
| Regioisomers | 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde | Formylation selectivity issues (e.g., Halex reaction side-products).[1][2] | Critical: Isomers have similar reactivity; leads to difficult-to-purge isomeric APIs. |
| Oxidation Products | 4-Fluorobenzoic acid | Air oxidation (auto-oxidation) during storage. | High: Consumes stoichiometric reagents (e.g., bases, hydrides); alters reaction pH. |
| Halogenated Byproducts | Benzyl chloride derivatives, Benzyl alcohols | Incomplete oxidation or over-reduction during synthesis. | Severe: Potential Genotoxic Impurities (PGIs) requiring ppm-level control (ICH M7). |
| Trace Metals | Fe, Cu, Ni | Catalyst residues.[3] | Moderate: Catalyzes further auto-oxidation of the aldehyde. |
Part 2: Comparative Analytical Performance Guide
This section evaluates the three dominant analytical techniques for certifying fluorinated benzaldehydes. While Gas Chromatography (GC) is the industry workhorse, it often fails to detect non-volatile oxidation products or resolve subtle electronic isomers.
Method A: Gas Chromatography (GC-FID/MS)
-
Best For: Volatile impurities, residual solvents, and rapid purity checks.
-
The Flaw: Fluorinated benzoic acids (oxidation products) are polar and non-volatile. They often decompose in the injector port or tail significantly, leading to false high purity readings for the aldehyde.
-
Performance Verdict: Reliable for isomers but blind to degradation.
Method B: HPLC-UV (Reverse Phase)
-
Best For: Quantifying oxidation levels (Benzoic acids) and polar byproducts.
-
The Flaw: Fluorinated regioisomers often co-elute on standard C18 columns due to nearly identical hydrophobicities.
-
Performance Verdict: Essential for stability testing, but weak on isomeric resolution without specialized columns (e.g., Phenyl-Hexyl).
Method C: Quantitative 19F-NMR (qNMR)
-
Best For: Absolute quantification of regioisomers and total fluorine content.
-
The Advantage: Fluorine has a massive chemical shift dispersion (~300 ppm range). Ortho, meta, and para isomers which overlap in HPLC/GC are separated by distinct ppm shifts in 19F-NMR.
-
Performance Verdict: The Gold Standard for specificity, though lower throughput.
Table 2: Analytical Technique Performance Matrix
| Feature | GC-FID (Standard) | HPLC-UV (Stability) | 19F-qNMR (Advanced) |
| Isomer Resolution | High | Low/Medium | Excellent |
| Acid Detection | Poor (Requires derivatization) | Excellent | Good |
| Linearity (r²) | >0.999 | >0.999 | N/A (Absolute) |
| Limit of Detection | < 50 ppm | < 10 ppm | ~100 ppm |
| Throughput | High (15 min/run) | Medium (30 min/run) | Low (5-10 min/sample) |
| Sample Prep | Dilute & Shoot | Filter & Dilute | Weighing + Internal Std |
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data must be rejected.
Protocol 1: Stability-Indicating HPLC Method (Acid & Purity)
Objective: Accurately quantify 4-fluorobenzaldehyde and its degradation product, 4-fluorobenzoic acid.
1. Chromatographic Conditions:
-
Column: C18 Phenyl-Hexyl (provides pi-pi interaction to separate fluorinated rings), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of benzoic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 20 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).
-
Temperature: 30°C.
2. Standard Preparation:
-
Stock: Dissolve 50 mg Reference Standard in 50 mL Acetonitrile.
-
System Suitability Solution: Mix 4-fluorobenzaldehyde and 4-fluorobenzoic acid (1:1 ratio) to ensure resolution > 2.0.
3. Procedure:
-
Inject Blank (Acetonitrile).
-
Inject System Suitability Solution (Verify Resolution > 2.0, Tailing Factor < 1.5).
-
Inject Sample (1 mg/mL in Acetonitrile).
4. Acceptance Criteria:
-
Purity (Area %) ≥ 98.0%.
-
4-Fluorobenzoic Acid ≤ 1.0%.
-
Any single unknown impurity ≤ 0.10%.
Protocol 2: 19F-qNMR for Regioisomer Quantification
Objective: Detect trace 2-fluoro and 3-fluoro isomers in 4-fluorobenzaldehyde without reference standards for every impurity.
1. Instrument:
-
NMR Spectrometer (300 MHz or higher). Probe tuned to 19F.
2. Sample Preparation:
-
Weigh approx. 20 mg of Sample into an NMR tube.
-
Add approx. 10 mg of Internal Standard (e.g.,
-Trifluorotoluene or 4-Fluoro-nitrobenzene). Note: Choose an IS with a shift distinct from the aldehyde (-100 to -110 ppm range). -
Dissolve in 0.7 mL DMSO-d6 or CDCl3.
3. Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 20 seconds (Critical: Fluorine T1 relaxation times are long; insufficient delay causes integration errors).
-
Scans: 32 or 64.
-
Spectral Width: Covers +20 to -200 ppm.
4. Analysis:
-
Phase and baseline correct the spectrum.
-
Integrate the Internal Standard peak (set to defined mole value).
-
Integrate the main peak (4-fluoro) and look for isomer peaks (typically shifted by 10-20 ppm).
-
Calculation:
(Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight)[1][2][4]
Part 4: QC Decision Workflow (Visualization)
The following diagram outlines the logical flow for accepting or rejecting a batch of fluorinated intermediate based on the comparative analysis above.
Figure 1: Integrated Quality Control Decision Tree. This workflow prioritizes isomer detection via GC/NMR before assessing oxidation levels via HPLC.
Part 5: Storage & Handling Recommendations
To maintain the quality standards defined above, strict handling protocols are required:
-
Inert Atmosphere: Store under Argon or Nitrogen.[2] Fluorinated aldehydes absorb
rapidly. -
Temperature: Refrigerate (2-8°C).
-
Stabilizers: For non-GMP applications, BHT (Butylated hydroxytoluene) at 100 ppm can inhibit radical oxidation.
References
-
ChemRxiv. (2022). Quantitative Benchtop 19F NMR Spectroscopy: A Robust Tool for Rapid Reaction Optimization. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2012). ICH Q11: Development and Manufacture of Drug Substances. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
Sources
A Guide to the Elemental Analysis of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde for Researchers
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with complex organic molecules like 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide is designed to provide a comprehensive overview of the elemental analysis of this compound, offering both theoretical benchmarks and a practical framework for experimental validation.
Understanding the Compound: this compound
This compound (Molecular Formula: C₁₁H₁₃FO₃) is a substituted benzaldehyde derivative. Its structural features, including a fluorine atom and a methoxypropoxy side chain, make it a valuable building block in the synthesis of various pharmaceutical agents. Accurate determination of its elemental composition is a critical quality control step to ensure the integrity of subsequent reactions and the final active pharmaceutical ingredient (API).
Theoretical Elemental Composition
The first step in any elemental analysis is to calculate the theoretical percentage of each element based on the compound's molecular formula and the atomic weights of its constituent elements.
Molecular Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol
Below is the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 62.26 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 6.19 |
| Oxygen | O | 16.00 | 3 | 48.00 | 22.62 |
| Fluorine | F | 19.00 | 1 | 19.00 | 8.95 |
Comparative Analysis with Alternative Benzaldehyde Derivatives
To provide context for the elemental composition of our target compound, a comparison with structurally related benzaldehyde derivatives is instructive. This comparison highlights how modifications to the substituent groups influence the elemental percentages.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Oxygen | % Fluorine |
| This compound | C₁₁H₁₃FO₃ | 212.22 | 62.26 | 6.19 | 22.62 | 8.95 |
| 4-Fluoro-3-methoxybenzaldehyde[1][2] | C₈H₇FO₂ | 154.14 | 62.34 | 4.58 | 20.76 | 12.32 |
| 4-Fluoro-3-phenoxybenzaldehyde[3] | C₁₃H₉FO₂ | 216.21 | 72.22 | 4.20 | 14.80 | 8.79 |
| 3-Fluoro-4-methoxybenzaldehyde[4] | C₈H₇FO₂ | 154.14 | 62.34 | 4.58 | 20.76 | 12.32 |
This comparative data underscores the sensitivity of elemental analysis. Even subtle changes in the molecular structure, such as the difference between a methoxypropoxy and a methoxy or phenoxy group, result in distinct elemental compositions.
Experimental Protocol for CHN/O Elemental Analysis
The following protocol outlines the steps for determining the elemental composition of this compound using a modern elemental analyzer. This method is based on the principle of combustion analysis, a robust and widely accepted technique for organic compounds.[5][6][7][8]
Principle of Combustion Analysis
Combustion analysis involves the complete and rapid combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. Oxygen is typically determined by pyrolysis in a separate analysis.[5][9]
Workflow Diagram
Caption: Workflow for CHN elemental analysis.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is in a stable condition with optimal furnace temperatures and gas flows (Helium carrier gas and Oxygen combustion gas).
-
Calibrate the instrument using a certified organic standard, such as Acetanilide (C₈H₉NO). This establishes a response factor for the detector.
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 2-3 mg of a homogenous sample of this compound into a clean tin capsule. The high accuracy of the weighing step is critical for reliable results.[5]
-
Carefully fold the tin capsule to enclose the sample and remove any trapped air. Compress the capsule into a small, tight ball.
-
-
Analysis:
-
Place the prepared sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 950°C).
-
The sample undergoes rapid and complete combustion in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and others) are swept by the helium carrier gas through a reduction tube to convert any nitrogen oxides (NOx) to N₂.
-
The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Oxygen Analysis (if required):
-
Oxygen is determined in a separate analysis. The sample is pyrolyzed in a furnace in the absence of oxygen.
-
The oxygen in the sample is converted to carbon monoxide (CO), which is then separated and detected.
-
-
Data Interpretation:
-
The instrument's software integrates the detector signals and, using the calibration factor from the standard, calculates the percentage of C, H, and N in the sample.
-
The experimental results should be within ±0.4% of the theoretical values to be considered acceptable for a pure compound.
-
Trustworthiness and Self-Validation
The described protocol is inherently self-validating through several key practices:
-
Use of Certified Standards: Calibration with a known, pure standard like Acetanilide ensures the accuracy of the instrument's response.
-
Blank Analysis: Running an empty tin capsule (a blank) before sample analysis confirms that there is no contamination from the system or the capsule itself.
-
Reproducibility: Analyzing the same sample multiple times should yield results with a low standard deviation, demonstrating the precision of the technique.
By adhering to these principles, researchers can have high confidence in the elemental analysis data obtained for this compound. This foundational data is a cornerstone for the subsequent development of novel therapeutics.
References
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Thermtest. (2023, November 2). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]
- Google Patents.
-
PubChem. 4-Fluoro-3-phenoxybenzaldehyde. [Link]
Sources
- 1. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氟-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-フルオロ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. measurlabs.com [measurlabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
As a Senior Application Scientist, it is understood that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde, a compound whose safe management is critical for researchers in drug development and organic synthesis. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Toxicity: Similar compounds are harmful if swallowed[1].
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation[2][3].
-
Environmental Impact: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects[4].
Therefore, all handling and disposal operations must be conducted within a properly functioning chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat[5].
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization and segregation. This compound is a halogenated organic compound due to the presence of fluorine[6][7]. This classification is critical as it dictates the appropriate disposal pathway and prevents the mixing of incompatible waste streams.
Core Principle: Never mix halogenated and non-halogenated organic waste. The co-mingling of these waste streams can complicate the disposal process and significantly increase disposal costs[7].
The following diagram illustrates the decision-making process for segregating chemical waste in the laboratory.
Step-by-Step Disposal Protocols
The proper disposal of this compound and associated materials must be handled by a licensed professional waste disposal service[1]. The following protocols are for the accumulation and preparation of this waste for collection.
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for halogenated organic liquid waste. The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice[5].
-
Labeling: Immediately label the waste container with "Hazardous Waste," "Halogenated Organic Liquid," and list all constituents, including this compound.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as acids, bases, and oxidizing agents[5].
-
Disposal Request: Once the container is nearly full (do not overfill), arrange for pickup by a licensed hazardous waste disposal company in accordance with your institution's environmental health and safety (EHS) guidelines.
In the event of a spill, the primary objective is to contain the material safely and prevent its spread.
-
Immediate Action: Alert personnel in the area and, if necessary, evacuate. Ensure proper ventilation[8].
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite[8]. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal[4].
-
Labeling: Clearly label the container as "Solid Hazardous Waste" and list the contents (e.g., "Vermiculite contaminated with this compound").
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste through your institution's EHS-approved channels[8].
| Hazard Consideration | Disposal Protocol | Regulatory Compliance |
| Halogenated Organic | Segregate from non-halogenated waste streams.[6][9] | Adherence to EPA RCRA guidelines for F-listed wastes (if applicable as part of a solvent mixture). |
| Toxicity/Irritancy | Handle with appropriate PPE. Dispose of via a licensed contractor, typically through incineration.[1] | Compliance with OSHA regulations on chemical handling and employee safety.[10] |
| Aquatic Toxicity | Do not discharge to drains or the environment.[1][4] | Conformance with the Clean Water Act and local wastewater discharge regulations. |
Decontamination of Laboratory Equipment
Proper decontamination of laboratory glassware and equipment is crucial to prevent unintended reactions and cross-contamination.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone). This rinseate must be collected and disposed of as halogenated hazardous waste.
-
Washing: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Regulatory Framework and Compliance
The disposal of this compound is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[11]. Generators of hazardous waste are responsible for its proper management from "cradle to grave"[12]. Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals, including the provision of training and personal protective equipment[13][14]. It is imperative to consult your institution's EHS department and local regulations to ensure full compliance[4].
References
- Capot Chemical. (2013-08-26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.
- Environmental Health and Safety. Hazardous Waste Reduction.
- Apollo Scientific. (2023-07-05). 4-Fluoro-3-methylbenzaldehyde Safety Data Sheet.
- Thermo Fisher Scientific. (2025-12-24). 4-Fluoro-3-phenoxybenzaldehyde Safety Data Sheet.
- Occupational Safety and Health Administration. 1910.1048 - Formaldehyde.
- Bucknell University. Hazardous Waste Segregation.
- Washington State University. Halogenated Solvents Safety Information.
- CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Temple University. Halogenated Solvents in Laboratories.
- Apollo Scientific. (2023-07-18). 4-Fluoro-3-hydroxybenzaldehyde Safety Data Sheet.
- Thermo Fisher Scientific. (2025-09-18). 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025-11-06). Acetaldehyde Safety Data Sheet.
- Sigma-Aldrich. (2025-11-06). Benzaldehyde Safety Data Sheet.
- Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care.
- Thermo Fisher Scientific. (2010-06-04). 4-Methoxybenzaldehyde Safety Data Sheet.
- Occupational Safety and Health Administration. (1997-05-15). OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde.
- Occupational Safety and Health Administration. (2024-03-28). ACETALDEHYDE.
- Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- U.S. Environmental Protection Agency. EPA-Approved New York Hazardous Waste Regulatory Requirements.
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025-12-29). Frequent Questions About Hazardous Waste Identification.
Sources
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- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. osha.gov [osha.gov]
- 14. 05/15/1997 - OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde [ilpi.com]
Personal protective equipment for handling 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde
Executive Summary & Chemical Profile
Handling 4-Fluoro-3-(3-methoxypropoxy)-benzaldehyde requires a safety protocol that goes beyond generic "lab hygiene."[1][2][3] As a fluorinated alkoxy-benzaldehyde, this compound presents specific risks related to skin permeation and aldehyde reactivity.
This guide synthesizes toxicological data from structural analogs (Read-Across methodology) to provide a conservative, maximum-protection framework.
Chemical Identity & Hazard Prediction[3]
-
Functional Groups: Aldehyde (-CHO), Fluorine (-F), Ether (-O-).
-
Physical State: Typically a viscous oil or low-melting solid.
-
Key Risk Factor: The fluorine substituent increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated benzaldehydes.
Table 1: Predicted Hazard Classification (GHS)
| Hazard Category | H-Code | Description | Operational Implication |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | Direct contact causes dermatitis; rapid permeation possible. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5] | Vapors/aerosols are lacrimators; splash protection is critical. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][6] | Zero-tolerance for open-bench handling; fume hood mandatory. |
| Reactivity | N/A | Air-sensitive (Oxidation). | Can form benzoic acid derivatives; potential pressure buildup in storage. |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be engineering controls.
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: As an organic aldehyde, the risk of flash fire exists. Use antistatic weighing boats and ground all metal transfer vessels.
-
Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent the formation of oxidation byproducts (acids) which can alter the safety profile.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves degrade rapidly when exposed to aromatic aldehydes. Nitrile is the required standard, but thickness and layering are critical due to the "methoxypropoxy" ether chain, which acts as a solvent carrier.
A. Hand Protection (Critical)
-
Material: Nitrile Rubber (NBR).
-
Minimum Thickness: 0.11 mm (4 mil) for incidental contact; 0.2 mm (8 mil) for prolonged handling.
-
Protocol: Double Gloving is required.
-
Inner Glove: Standard Nitrile (Bright color, e.g., purple/blue).
-
Outer Glove: Extended cuff Nitrile (White/Black).
-
Why? This provides a visual indicator of breach and allows immediate shedding of the outer layer upon contamination without exposing skin.
-
B. Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).
-
Contraindication: Safety glasses with side shields are insufficient for liquid handling. Aldehydes are severe irritants; vapors can bypass side shields.
C. Respiratory Protection[1][2][3][5]
-
Primary: Fume hood (Engineering Control).
-
Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate).
-
Note: The "Acid Gas" component is recommended because aldehydes can oxidize to acids, and fluorinated byproducts may release trace HF during decomposition/fire.
-
Visual Logic: PPE Decision Framework
The following diagram illustrates the decision logic for selecting PPE based on the specific laboratory task.
Figure 1: PPE Decision Matrix based on physical state and volume. Note the escalation to Face Shields for larger liquid volumes due to splash risk.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent aerosolization and static discharge.
-
Preparation: Place a disposable anti-static weighing boat inside the fume hood.
-
PPE Check: Don double nitrile gloves. Ensure lab coat cuffs are tucked under the outer glove.
-
Transfer:
-
If Solid: Use a plastic spatula (avoid metal-to-metal contact if dry powder).
-
If Liquid: Use a positive-displacement pipette or glass syringe. Do not pour from the stock bottle; this generates invisible aerosols.
-
-
Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to storage.
Protocol B: Emergency Spill Response
Scenario: 50mL spill inside the fume hood.
-
Alert: Announce the spill. Do not turn off the fume hood.
-
PPE Upgrade: Don a second pair of gloves immediately. If the spill is outside the hood, evacuate and use a respirator.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Neutralization:
-
Aldehydes can be treated with Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct, reducing volatility and odor.
-
Reaction: R-CHO + NaHSO₃ → R-CH(OH)-SO₃Na
-
-
Cleanup: Collect the slurry into a hazardous waste bag. Wash the surface with soap and water.[1][3][6]
Waste Disposal Strategy
Proper disposal is legally mandated and environmentally critical. Because this molecule contains Fluorine , it cannot be treated as standard organic waste.
Table 2: Waste Stream Classification
| Waste Type | Classification | Disposal Method | Rationale |
|---|---|---|---|
| Product Waste | Halogenated Organic | High-Temperature Incineration | Fluorine content requires specific scrubbing to prevent acid gas release. |
| Contaminated Solids | Hazardous Debris | Incineration | Gloves/pads contaminated with fluorinated organics. |
| Aqueous Washings | Aqueous Halogenated | Water Treatment/Incineration | Do not pour down drain; toxic to aquatic life. |
Visual Logic: Emergency Workflow
Figure 2: Emergency response workflow distinguishing between contained (hood) and uncontained spills.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzaldehyde. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
